molecular formula C12H15NO2 B069595 Methyl 3-(1-Pyrrolidinyl)benzoate CAS No. 186086-71-5

Methyl 3-(1-Pyrrolidinyl)benzoate

Cat. No.: B069595
CAS No.: 186086-71-5
M. Wt: 205.25 g/mol
InChI Key: JJJUYMBYOGDTKP-UHFFFAOYSA-N
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Description

Methyl 3-(1-Pyrrolidinyl)benzoate (CAS 186086-71-5) is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol. This benzoate ester derivative features a pyrrolidine substituent, a combination that makes it a valuable intermediate in organic synthesis and pharmaceutical research. The compound has a calculated density of 1.129 g/cm³ and a boiling point of 338.9°C at 760 mmHg . Its structure is characterized by an ester group and a pyrrolidine ring attached to a benzene ring, which can serve as a key scaffold for the development of more complex molecules. While specific biological activity data for this compound is limited in public sources, its structural features are of interest in medicinal chemistry. Related compounds with pyrrolidine and benzoate motifs have been identified in forensic science as synthetic cannabimimetics, highlighting the importance of such chemical architectures in pre-clinical research and the critical need for responsible handling . Researchers value this compound for exploring structure-activity relationships and as a precursor in synthesizing novel chemical entities. It is supplied for research and development purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-4-6-11(9-10)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJUYMBYOGDTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428084
Record name 3-Pyrrolidin-1-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186086-71-5
Record name 3-Pyrrolidin-1-yl-benzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Methyl 3-(1-Pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3-(1-Pyrrolidinyl)benzoate , a critical intermediate in medicinal chemistry.

CAS Registry Number: 186086-71-5[1][2][3]

Executive Summary

This compound is a specialized organonitrogen compound utilized primarily as a pharmacophore building block in the synthesis of small-molecule therapeutics. Characterized by a meta-substituted benzoate core linked to a saturated pyrrolidine ring via a C-N bond, this molecule serves as a precursor for diverse bioactive scaffolds, including G-Protein Coupled Receptor (GPCR) modulators and kinase inhibitors. Its structural rigidity and lipophilic profile make it an ideal candidate for optimizing pharmacokinetic properties in early-stage drug discovery.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]

The following data establishes the definitive chemical baseline for CAS 186086-71-5.

Parameter Technical Specification
CAS Number 186086-71-5
IUPAC Name Methyl 3-(pyrrolidin-1-yl)benzoate
Synonyms 3-(1-Pyrrolidinyl)benzoic acid methyl ester; 3-Pyrrolidin-1-yl-benzoic acid methyl ester
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
SMILES COC(=O)C1=CC=CC(N2CCCC2)=C1
InChI Key PWICTTOVWSNXRV-UHFFFAOYSA-N
Appearance Pale yellow to off-white solid (or viscous oil depending on purity)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Synthesis & Manufacturing Protocol

Rationale: The Buchwald-Hartwig Amination

While classical nucleophilic aromatic substitution (


) is inefficient for electron-rich or neutral aryl halides, the Buchwald-Hartwig cross-coupling  provides a robust, self-validating mechanism for synthesizing this compound. This protocol utilizes a palladium catalyst to facilitate the C-N bond formation between Methyl 3-bromobenzoate and pyrrolidine, ensuring high yields and minimal side products.
Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • Substrate: Methyl 3-bromobenzoate (1.0 eq)

    • Amine: Pyrrolidine (1.2 eq)

    • Catalyst:

      
       (2-5 mol%)
      
    • Ligand: BINAP or Xantphos (to prevent

      
      -hydride elimination)
      
    • Base:

      
       (1.5 eq) - chosen for its solubility profile in dioxane.
      
    • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Reaction Workflow:

    • Charge a flame-dried Schlenk flask with Methyl 3-bromobenzoate,

      
      , Ligand, and Base.
      
    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous solvent followed by Pyrrolidine via syringe.

    • Heat the system to 80-100°C for 12-18 hours. Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Work-up & Purification:

    • Cool to room temperature and filter through a Celite pad to remove palladium residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reaction Pathway Visualization

SynthesisPathway Substrate Methyl 3-bromobenzoate (Electrophile) Catalyst Pd(0) Catalyst Cycle (Oxidative Addition -> Reductive Elimination) Substrate->Catalyst Oxidative Addition Reagent Pyrrolidine (Nucleophile) Reagent->Catalyst Coordination Intermediate Pd-Amido Complex Catalyst->Intermediate Transmetallation Product This compound (CAS 186086-71-5) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the Buchwald-Hartwig synthesis of the target compound.

Applications in Drug Development

This compound acts as a "privileged scaffold" intermediate. The ester moiety serves as a reactive handle for further diversification (e.g., hydrolysis to acid, reduction to alcohol, or conversion to amides), while the pyrrolidine ring imparts specific steric and electronic properties beneficial for receptor binding.

Key Therapeutic Areas
  • Kinase Inhibitors: The meta-substituted nitrogen heterocycle mimics the adenine binding pocket interactions in ATP-competitive inhibitors.

  • GPCR Ligands: Used in the synthesis of ligands for serotonin (5-HT) and dopamine receptors, where the pyrrolidine nitrogen can be protonated to interact with aspartate residues in the receptor binding site.

  • Fragment-Based Drug Design (FBDD): The molecule represents a low-molecular-weight fragment (

    
     Da) suitable for screening libraries.
    
Structural Activity Relationship (SAR) Logic

SAR_Logic Core This compound Ester Ester Group (C-1) Accepts H-bonds Precursor to Amides/Acids Core->Ester Ring Benzene Core Pi-Pi Stacking Interactions Core->Ring Pyrrolidine Pyrrolidine (C-3) Hydrophobic Bulk pKa Modulation Core->Pyrrolidine Library Generation\n(Amide Coupling) Library Generation (Amide Coupling) Ester->Library Generation\n(Amide Coupling) Metabolic Stability\n(CYP450 Interaction) Metabolic Stability (CYP450 Interaction) Pyrrolidine->Metabolic Stability\n(CYP450 Interaction)

Figure 2: Pharmacophore dissection highlighting the functional utility of each structural component.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled with the standard precautions for alkyl benzoates and secondary amines.

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles (ANSI Z87.1).

    • Store in a cool, dry place under inert gas to prevent oxidation of the pyrrolidine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3322314 (Related Analogues). Retrieved from [Link](Note: Used for structural confirmation of related aryl-nitrogen scaffolds).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Standard protocol reference for Aryl-N coupling).

Sources

Structural Elucidation of Methyl 3-(1-Pyrrolidinyl)benzoate: A Comprehensive NMR Analytic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Methyl 3-(1-pyrrolidinyl)benzoate represents a critical structural motif in medicinal chemistry, serving as a lipophilic intermediate for local anesthetics, kinase inhibitors, and central nervous system (CNS) active agents. Its structure combines an electron-withdrawing ester moiety with an electron-donating cyclic amine (pyrrolidine) in a meta-substitution pattern.[1]

This guide provides a rigorous, self-validating NMR analysis framework. Unlike simple aliphatic compounds, this molecule exhibits "push-pull" electronic effects on the benzene ring that complicate standard assignment.[1] The protocol below synthesizes first-principles spectroscopy with empirical data to ensure absolute structural confirmation.

Chemical Structure & Electronic Logic

Before analyzing spectra, we must establish the Electronic Environment Prediction (EEP) to validate our data.[1]

  • The Core: A 1,3-disubstituted benzene ring.[1]

  • Substituent A (Ester): Strong Electron Withdrawing Group (EWG).[1] Deshields ortho and para protons (shifts them downfield/higher ppm).[1]

  • Substituent B (Pyrrolidine): Strong Electron Donating Group (EDG) via resonance.[1] Shields ortho and para protons (shifts them upfield/lower ppm).[1]

The Conflict: The proton at position C2 (between the substituents) experiences opposing forces, making its chemical shift a critical diagnostic marker.

Experimental Protocol: Sample Preparation

To avoid solvent-induced shifts (SIS) that obscure multiplet patterns, strict adherence to the following preparation is required.

Solvent Selection
  • Primary Solvent: Chloroform-d (CDCl₃) (99.8% D).[1]

    • Rationale: Excellent solubility for esters; prevents hydrogen bonding aggregation common with amino-benzoates.[1]

    • Reference: Residual peak at 7.26 ppm (1H) and 77.16 ppm (13C) serves as the internal lock.[1]

  • Secondary Solvent (Validation only): DMSO-d₆.

    • Use Case: Only if aromatic peaks overlap.[1] Note that DMSO will shift the pyrrolidine

      
      -protons due to viscosity and solvation changes.[1]
      
Sample Concentration[1]
  • 1H NMR: 5–10 mg in 0.6 mL solvent.[1] High concentration causes line broadening in the pyrrolidine ring due to restricted rotation.[1]

  • 13C NMR: 20–30 mg in 0.6 mL solvent.[1]

1H NMR Analysis: The Assignment Cascade

The Aliphatic "Anchor" Signals

Start here.[1] These signals are unambiguous and serve as integration references.

MoietyProton CountShift (ppm)MultiplicityDiagnostic Logic
Ester Methyl (-OCH₃)3H3.85 – 3.90 Singlet (s)Sharp singlet characteristic of methyl benzoates.[1] Set Integration to 3.00.
Pyrrolidine

-CH₂
4H1.95 – 2.05 Multiplet (m)The "roof" of the pyrrolidine ring.[1] Shielded as they are not adjacent to Nitrogen.[1]
Pyrrolidine

-CH₂
4H3.30 – 3.45 Multiplet (m)Deshielded by Nitrogen electronegativity.[1] Broadening may occur due to N-Ar bond rotation.[1]
The Aromatic Region (The "ABMX" System)

The meta-substitution creates four distinct aromatic environments.

  • H2 (The Singlet-like): Located at ~7.30–7.40 ppm .[1][2] It appears as a narrow triplet or singlet (coupling to H4/H6 is small,

    
     Hz).[1] It is deshielded by the ester but shielded by the amine.[1]
    
  • H5 (The Triplet): Located at ~7.20–7.30 ppm .[1] This is the meta proton to both groups. It appears as a pseudo-triplet (

    
    ) due to similar coupling constants (
    
    
    
    Hz) with H4 and H6.[1]
  • H6 (The Downfield Doublet): Located at ~7.40–7.50 ppm .[1][3] Ortho to the ester (deshielding) and para to the amine (shielding). The ester effect dominates.[1]

  • H4 (The Upfield Doublet): Located at ~6.80–6.90 ppm .[1] Ortho to the pyrrolidine (strong shielding) and para to the ester.[1] The amine effect dominates, pushing this peak significantly upfield.[1]

13C NMR Analysis: Carbon Skeleton Confirmation[4][5][6]

The 13C spectrum must show 12 distinct carbon signals .

Carbon TypeCountShift Range (ppm)Assignment Notes
Carbonyl (C=O) 1167.0 – 167.5 The most downfield peak.[1] Diagnostic of benzoate esters.
C-N (Quaternary) 1147.0 – 148.5 Ipso-carbon attached to pyrrolidine.[1] Deshielded by N-resonance.[1]
C-CO (Quaternary) 1130.0 – 131.5 Ipso-carbon attached to the ester.[1]
Aromatic CH 4115.0 – 130.0 C4 and C2 will be most shielded (upfield) due to ortho-amino effect.[1]
Ester Methyl 151.5 – 52.5 Standard methoxy carbon.[1]
Pyrrolidine

-C
247.5 – 48.5 Adjacent to Nitrogen.[1]
Pyrrolidine

-C
225.0 – 26.0 Distal to Nitrogen.[1]

Visualization: Logic & Connectivity

The following diagrams illustrate the assignment workflow and the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to prove the structure.

Assignment Logic Flow

AssignmentLogic Sample Crude Sample This compound H1_NMR 1H NMR Spectrum (CDCl3) Sample->H1_NMR Methyl_ID Identify Methyl Ester (Singlet ~3.9 ppm) H1_NMR->Methyl_ID Integ_Cal Calibrate Integration (Set Methyl = 3.00H) Methyl_ID->Integ_Cal Arom_Analysis Analyze Aromatic Region (4 Protons, Meta-Pattern) Integ_Cal->Arom_Analysis Pyrr_Analysis Analyze Pyrrolidine (2x Multiplets, 4H each) Integ_Cal->Pyrr_Analysis Structure_Conf Structure Confirmed Arom_Analysis->Structure_Conf Matches 1,3-Subst. Pyrr_Analysis->Structure_Conf Matches Cyclic Amine

Figure 1: The logical cascade for assigning the 1H NMR spectrum, starting from the unambiguous ester methyl anchor.

HMBC Connectivity Map

HMBC is the "Self-Validating" step.[1] You must observe specific long-range couplings (2-3 bonds) to link the fragments.[1]

HMBC_Connectivity Ester_Me Ester Methyl (3.9 ppm) Carbonyl C=O Carbon (167 ppm) Ester_Me->Carbonyl 3-bond coupling Ring_H2 Aromatic H2 (7.3 ppm) Ring_H2->Carbonyl 3-bond coupling C_Ipso_N C-N Carbon (148 ppm) Ring_H2->C_Ipso_N 3-bond coupling Ring_H6 Aromatic H6 (7.5 ppm) Ring_H6->Carbonyl 3-bond coupling Pyrr_Alpha Pyrrolidine Alpha-H (3.4 ppm) Pyrr_Alpha->C_Ipso_N 3-bond coupling

Figure 2: Critical HMBC correlations. The convergence of the Ester Methyl and Aromatic H2/H6 on the Carbonyl carbon proves the ester attachment.

Quality Control: Impurity Profiling

In drug development, purity is paramount.[1] Watch for these specific impurity signals:

  • Residual Aniline (Methyl 3-aminobenzoate):

    • Look for a broad singlet at ~3.5–4.0 ppm (NH₂ exchangeable).[1]

    • Check for a shift in the aromatic region; the primary amine is more shielding than the pyrrolidine.[1]

  • Buchwald Catalyst Residues (Ligands):

    • If synthesized via Pd-catalysis (e.g., BINAP or Xantphos), look for aromatic multiplets in the 7.0–8.0 ppm region that do not integrate to the main product.

  • Hydrolysis Product (Benzoic Acid derivative):

    • Disappearance of the methyl singlet at 3.9 ppm.[1]

    • Appearance of a broad COOH peak >11.0 ppm.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][4] (Standard text for chemical shift tables of benzoate derivatives).

  • Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][5] Retrieved from [Link][1]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] (Source for Methyl 3-aminobenzoate and N-phenylpyrrolidine reference spectra). Retrieved from [Link][1]

Sources

Technical Whitepaper: Methyl 3-(1-Pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Pharmaceutical Utility

Executive Summary

Methyl 3-(1-pyrrolidinyl)benzoate (CAS: 186086-71-5) is a specialized pharmaceutical intermediate characterized by a donor-acceptor electronic structure. Comprising a meta-substituted benzoate ester coupled to a saturated pyrrolidine ring, this compound serves as a critical scaffold in the synthesis of biologically active N-aryl heterocycles.

This guide provides a rigorous technical analysis of its synthesis via Palladium-catalyzed cross-coupling, emphasizing protocol integrity to prevent common pitfalls such as ester hydrolysis. We explore its physicochemical profile, mechanistic pathways, and applications in drug discovery.

Chemical Profile & Identity

The following data consolidates the physicochemical identity of the target compound.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name This compound
CAS Number 186086-71-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
Structure Description Methyl ester at C1; Pyrrolidine nitrogen at C3
Electronic Character Push-pull system (Amine donor / Ester acceptor)
Predicted LogP ~2.2 (Lipophilic)
Appearance Pale yellow to off-white solid/oil (purity dependent)

Synthetic Architecture: Buchwald-Hartwig Amination

While classical nucleophilic aromatic substitution (SNAr) is inefficient for meta-substituted esters due to lack of resonance activation, Buchwald-Hartwig Palladium-Catalyzed Amination offers the highest reliability.

Strategic Causality
  • Why Pd-Catalysis? The meta-position of the ester does not sufficiently activate the ring for direct nucleophilic attack. Palladium bypasses this electronic limitation via oxidative addition.

  • Ligand Selection (BINAP/XPhos): Bidentate phosphines like BINAP prevent catalyst decomposition and promote the coupling of secondary amines (pyrrolidine).

  • Base Selection (Critical): We utilize Cesium Carbonate (Cs₂CO₃) rather than Sodium tert-butoxide (NaOtBu). NaOtBu is a strong nucleophile that causes transesterification or hydrolysis of the methyl ester. Cs₂CO₃ is milder and strictly functions as a base in this context.

Reaction Workflow Diagram

The following diagram illustrates the optimized synthetic workflow.

SynthesisWorkflow Start Methyl 3-Bromobenzoate (1.0 eq) Catalyst Pd(OAc)2 / BINAP Cs2CO3 (Base) Start->Catalyst Reagent Pyrrolidine (1.2 eq) Reagent->Catalyst Process Reflux (Toluene/Dioxane) 100°C, 12-18h Catalyst->Process Inert Ar Atm Workup Filter (Celite) Extract (EtOAc) Process->Workup Product This compound (>85% Yield) Workup->Product

Figure 1: Optimized Buchwald-Hartwig coupling workflow for ester-functionalized aryl amines.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents & Equipment
  • Methyl 3-bromobenzoate (2.15 g, 10 mmol)

  • Pyrrolidine (0.85 g, 12 mmol) – Freshly distilled recommended

  • Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃

  • BINAP (Racemic, 4 mol%)

  • Cs₂CO₃ (4.88 g, 15 mmol) – Must be dry/anhydrous

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a dry Schlenk tube under Argon, charge Pd(OAc)₂ (45 mg) and BINAP (250 mg) with 5 mL of anhydrous toluene. Stir at room temperature for 10 minutes until the solution turns orange/red, indicating active catalyst formation.

  • Substrate Addition: Add Methyl 3-bromobenzoate (2.15 g), followed by solid Cs₂CO₃ (4.88 g). Technical Note: Adding the base before the amine prevents amine coordination to Pd prior to the oxidative addition step in some catalytic cycles, though less critical with BINAP.

  • Amine Injection: Add Pyrrolidine (1.0 mL, ~12 mmol) via syringe. Wash sides with remaining toluene (15 mL).

  • Reaction: Seal the vessel and heat to 100°C for 16 hours. Validation: Monitor by TLC (Hexane:EtOAc 8:2). The starting bromide (high R_f) should disappear; the product will appear as a fluorescent spot (blue/green under UV 254/365 nm) with lower R_f.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts (CsBr, excess Cs₂CO₃). Rinse the pad with Ethyl Acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO₂) using a gradient of Hexanes -> 10% EtOAc/Hexanes. Yield Expectation: 85-92%.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is usually due to oxidation of the catalyst (poor inert atmosphere) or poisoning by impurities in the amine.

CatalyticCycle LPd L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) LPd->OxAdd + Ar-Br Coord Amine Coordination (Ar-Pd-N) OxAdd->Coord + Pyrrolidine Deprot Deprotonation (Base removes HBr) Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->LPd Cycle Regenerates

Figure 2: The Buchwald-Hartwig catalytic cycle. Note that the deprotonation step is crucial and requires the base (Cs₂CO₃).

Applications & Pharmaceutical Relevance

This compound is not merely an endpoint but a versatile scaffold.

  • Drug Discovery Scaffold: The ester group is a "handle" for further functionalization. It can be hydrolyzed to the acid (3-(1-pyrrolidinyl)benzoic acid) or reduced to the alcohol. This motif appears in patent literature for inhibitors targeting specific kinase pathways [1].

  • Push-Pull Fluorophores: The molecule exhibits intramolecular charge transfer (ICT) between the electron-rich pyrrolidine and the electron-poor benzoate. This property makes it useful in designing fluorescent probes for biological imaging.

References

  • PubChem Compound Summary. (n.d.). This compound (CAS 186086-71-5).[1] National Center for Biotechnology Information. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. (Foundational text for the protocol described). [Link]

  • Zylum Beteiligungsgesellschaft mbH. (2012).[1] Patent US2012142937A1: Synthesis of N-aryl pyrrolidine derivatives. (Reference for industrial application).

Sources

Methyl 3-(1-Pyrrolidinyl)benzoate: Structural Pharmacology & Synthetic Utility

[1][2]

Executive Summary

This compound (CAS: 186086-71-5) is a specialized medicinal chemistry intermediate belonging to the N-aryl amino benzoate class.[1][2][3] Unlike direct active pharmaceutical ingredients (APIs) with a single defined target, this compound functions as a high-value pharmacophore scaffold .[2] Its mechanism of action is characterized by its role as a "Push-Pull" electronic system (Donor-Acceptor) and its utility as a lipophilic precursor for generating conformationally restricted 3-substituted benzamides.[2]

In drug discovery, this scaffold is critical for synthesizing ligands targeting GPCRs and Kinases , where the pyrrolidine ring provides specific steric bulk and reduced conformational entropy compared to open-chain diethylamine analogs.[2]

Chemical Identity & Structural Pharmacology[2][4]

PropertyData
IUPAC Name Methyl 3-(pyrrolidin-1-yl)benzoate
CAS Number 186086-71-5
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 205.25 g/mol
LogP (Predicted) ~2.9 (Lipophilic, CNS penetrant)
pKa (Conjugate Acid) ~3.5–4.0 (Aniline nitrogen is weakly basic)
Electronic Character Donor (Pyrrolidine) -

-Spacer (Phenyl) - Acceptor (Ester)
Structural Mechanism of Action (SAR)

The biological and chemical behavior of this compound is dictated by two core structural features:

  • The 1-Pyrrolidinyl Donor (Conformational Restriction):

    • Unlike a diethylamino group, the pyrrolidine ring ties back the alkyl chains.[2] This reduces the entropic penalty upon binding to a protein target.[2]

    • Mechanism: The nitrogen lone pair donates electron density into the phenyl ring (Resonance effect

      
      ), significantly increasing the electron density at the ortho and para positions relative to the nitrogen.[2] This makes the ring electron-rich, despite the withdrawing ester group.[2]
      
  • The Methyl Ester Acceptor (Metabolic Handle):

    • Prodrug Mechanism: The methyl ester masks the polar carboxylic acid, enhancing membrane permeability (LogP ~2.9).[2]

    • Bio-activation: Upon cellular entry, Carboxylesterases (hCE1/hCE2) hydrolyze the ester to 3-(1-Pyrrolidinyl)benzoic acid .[2] This acid form is typically the active moiety for hydrogen bonding in receptor pockets (e.g., forming salt bridges with Arginine/Lysine residues).[2]

Mechanism of Action: The "Push-Pull" Electronic System

While often used as an intermediate, the molecule itself exhibits a specific intramolecular charge transfer (ICT) mechanism due to its donor-acceptor architecture.[2]

Electronic Pathway

The pyrrolidine nitrogen (Donor) pushes electron density through the conjugated phenyl

2

Significance:

  • Fluorescence: This electronic structure often imparts intrinsic fluorescence, making it a potential self-reporting probe in biological assays.[2]

  • Reactivity: The 3-position (meta to ester) is electronically coupled.[2] The ester deactivates the ring, but the pyrrolidine strongly activates it.[2] The net result is a polarized molecule susceptible to specific metabolic oxidations (e.g., N-dealkylation by CYP450s).[2]

ElectronicMechanismcluster_effectNet EffectPyrrolidinePyrrolidine Ring(Electron Donor +R)PhenylPhenyl Linker(Conjugated System)Pyrrolidine->PhenylLone Pair DelocalizationEsterMethyl Ester(Electron Acceptor -R)Phenyl->EsterInductive/Resonance PullPolarizationHigh Dipole Moment(Membrane Permeability)Phenyl->PolarizationTargetBiological Interaction(Dipole-Dipole / H-Bond)Ester->TargetElectrostatic Binding

Caption: The "Push-Pull" electronic mechanism facilitating membrane permeation and receptor binding orientation.[2]

Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

The most reliable method to generate this scaffold ensures high purity and control over the N-arylation.[2]

Reagents:

  • Methyl 3-bromobenzoate (1.0 eq)[2]

  • Pyrrolidine (1.2 eq)[2]

  • Pd(OAc)₂ (2 mol%)[2]

  • BINAP (racemic) (3 mol%)[2]

  • Cs₂CO₃ (1.4 eq)[2]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]

Workflow:

  • Inertion: Charge a reaction vial with Methyl 3-bromobenzoate, Pd(OAc)₂, BINAP, and Cs₂CO₃. Purge with Argon for 5 minutes.

  • Addition: Add anhydrous Toluene followed by Pyrrolidine via syringe.

  • Catalysis: Heat the sealed vessel to 100°C for 12–16 hours. The solution typically turns from orange to dark red/brown.[2]

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black.[2] Rinse with EtOAc.[2]

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient 9:1 to 4:1).

    • Validation: Product should be a pale yellow oil or low-melting solid.[2]

Protocol B: Metabolic Stability Assay (Ester Hydrolysis)

To determine the "prodrug" half-life of the compound.[2]

Reagents:

  • Rat/Human Liver Microsomes (RLM/HLM) or Recombinant Carboxylesterase.[2]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[2]

  • Cofactors: None required for hydrolysis (NADPH required only if testing oxidative metabolism).[2]

Workflow:

  • Incubation: Pre-incubate Microsomes (0.5 mg protein/mL) in buffer at 37°C for 5 mins.

  • Initiation: Add this compound (Final conc: 1 µM).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into 150 µL ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent (m/z 206) and formation of Acid (m/z 192).[2]

MetabolicPathwayParentThis compound(Lipophilic Prodrug)IntermediateTetrahedral IntermediateParent->IntermediateNucleophilic AttackEnzymehCE1 / hCE2(Carboxylesterases)Enzyme->IntermediateAcid3-(1-Pyrrolidinyl)benzoic Acid(Active Polar Pharmacophore)Intermediate->AcidCollapseMethanolMethanol(Byproduct)Intermediate->MethanolElimination

Caption: Metabolic activation pathway via esterase-mediated hydrolysis.[2]

Downstream Applications

This compound is rarely the final drug.[2] It is a strategic intermediate for:

  • Benzamide Synthesis: Direct aminolysis of the ester with primary amines to create Histone Deacetylase (HDAC) inhibitors or Dopamine D3 ligands .[2]

  • Reduction: Conversion to the benzyl alcohol or aldehyde for coupling into Kinase Inhibitor scaffolds.[2]

References

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998).[2] Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Link[2]

  • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link[2]

  • Di, L. (2015).[2] The role of carboxylesterases in drug metabolism and pharmacokinetics. Current Drug Metabolism. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link[2]

Unlocking the Therapeutic Potential of Methyl 3-(1-Pyrrolidinyl)benzoate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring is a ubiquitous motif in a vast array of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs.[1][2][3][4] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile scaffold for engaging with a multitude of biological targets.[4] The non-planar, sp³-rich nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a critical feature for achieving high-affinity and selective interactions with protein binding pockets.[4] It is within this context of "privileged structures" that we approach the investigation of Methyl 3-(1-Pyrrolidinyl)benzoate, a compound of interest for which the biological activity has yet to be fully elucidated.

This guide provides a comprehensive framework for the preclinical investigation of this compound. We will delve into a structure-based analysis to generate initial hypotheses on its potential biological activities, outline a tiered experimental approach to test these hypotheses, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Structural Analysis and Hypothesis Generation: Deconstructing this compound

The structure of this compound comprises three key moieties: the pyrrolidine ring, a meta-substituted benzoate group, and a methyl ester. By examining the known biological activities of compounds containing these fragments, we can formulate initial hypotheses about its potential targets.

1.1. The Pyrrolidine Moiety: A Gateway to Diverse Pharmacology

The pyrrolidine ring is a cornerstone of many approved drugs with a wide range of therapeutic applications.[2][3] Notable examples include:

  • Antihypertensives: Captopril and Enalapril, which are angiotensin-converting enzyme (ACE) inhibitors.

  • Anticholinergics: Procyclidine, used in the treatment of Parkinson's disease.

  • Antibiotics: Clindamycin and Anisomycin.[3]

  • Antidepressants: Rolipram.[3]

  • Nootropics: The racetam family of drugs, such as Piracetam and Aniracetam.[2]

Given this diversity, the pyrrolidine moiety in this compound suggests a broad potential for biological activity, with a particular emphasis on enzyme inhibition and receptor modulation.

1.2. The Benzoate Core: A Versatile Scaffold

The benzoate group is another common feature in pharmacologically active compounds. Its aromatic nature allows for various types of interactions with biological targets, including pi-stacking and hydrophobic interactions. The substitution pattern on the benzene ring is critical for determining activity and selectivity. In the case of this compound, the meta substitution pattern will dictate the spatial relationship between the pyrrolidine ring and the methyl ester, which will be a key determinant of its binding properties.

1.3. Initial Hypotheses on Potential Biological Targets

Based on the structural analysis, we can propose several initial hypotheses for the biological activity of this compound:

  • Hypothesis 1: Enzyme Inhibition. The overall structure bears some resemblance to inhibitors of enzymes such as α-amylase and α-glucosidase, where aromatic and heterocyclic moieties contribute to binding at the active site.[5]

  • Hypothesis 2: Anticancer Activity. Pyrrolobenzodiazepines are known DNA alkylating agents with potent anticancer activity.[6][7] While this compound lacks the characteristic tricyclic system of pyrrolobenzodiazepines, the presence of the pyrrolidine ring warrants investigation into its potential cytotoxic effects against cancer cell lines.

  • Hypothesis 3: Central Nervous System (CNS) Activity. The pyrrolidine scaffold is present in several CNS-active drugs, including nootropics and anticonvulsants.[2][3] Therefore, exploring the potential of this compound to modulate CNS targets is a logical avenue of investigation.

A Tiered Approach to Biological Screening

A systematic and tiered approach is recommended to efficiently screen for the biological activity of this compound. This approach begins with broad, high-throughput screens and progressively narrows down to more specific and complex assays based on initial findings.

G cluster_0 Tier 1: Broad-Based Screening cluster_1 Tier 2: Hypothesis-Driven Assays cluster_2 Tier 3: In-Depth Mechanistic Studies in_silico In Silico Target Prediction hts High-Throughput In Vitro Screens (e.g., cytotoxicity, broad kinase panel) in_silico->hts Guide initial screen selection enzyme_inhibition Enzyme Inhibition Assays (e.g., α-amylase, α-glucosidase) hts->enzyme_inhibition Hits from primary screens receptor_binding Receptor Binding Assays (e.g., CNS receptors) hts->receptor_binding Hits from primary screens cell_based Cell-Based Functional Assays hts->cell_based Hits from primary screens pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis Confirmed activity receptor_binding->pathway_analysis Confirmed activity cell_based->pathway_analysis Confirmed activity sar Structure-Activity Relationship (SAR) Studies pathway_analysis->sar Identify key interactions adme_tox ADME/Tox Profiling pathway_analysis->adme_tox Prioritize for further development

Caption: A tiered workflow for the biological screening of this compound.

Detailed Experimental Protocols

The following are detailed protocols for initial, hypothesis-driven assays. These protocols are designed to be self-validating by including appropriate controls.

3.1. Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay will determine if this compound can inhibit the activity of α-glucosidase, a key enzyme in carbohydrate digestion.[5]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and acarbose in phosphate buffer. The final concentration of DMSO should be less than 1%.

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (or control), and 20 µL of α-glucosidase solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundIC₅₀ (µM) [95% CI]
This compoundTo be determined
Acarbose (Positive Control)Known value

3.2. Protocol 2: Cytotoxicity Assay using MTT

This assay will assess the potential anticancer activity of this compound by measuring its effect on the viability of cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • The next day, treat the cells with various concentrations of this compound or doxorubicin. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value from the dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM) [95% CI]
This compoundHeLaTo be determined
MCF-7To be determined
A549To be determined
Doxorubicin (Positive Control)HeLaKnown value
MCF-7Known value
A549Known value

Data Interpretation and Future Directions

The data generated from these initial screens will provide the first insights into the biological activity of this compound.

  • If significant enzyme inhibition is observed: The next steps would involve determining the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs, would also be crucial for optimizing potency and selectivity.[8]

  • If potent cytotoxicity is detected: Further investigation into the mechanism of cell death (e.g., apoptosis, necrosis) would be warranted. This could involve assays such as Annexin V/PI staining and caspase activity assays.

  • If no significant activity is found in these initial screens: It would be prudent to expand the screening to other target classes, guided by the broad pharmacological profile of pyrrolidine-containing compounds. This could include screens for antibacterial, antiviral, or anti-inflammatory activity.[3]

Conclusion

This compound represents an intriguing chemical entity with the potential for a wide range of biological activities, owing to its pyrrolidine scaffold. While its specific pharmacological profile is yet to be defined, the systematic approach outlined in this guide provides a robust framework for its investigation. By combining structure-based hypothesis generation with a tiered experimental screening strategy, researchers can efficiently and effectively unlock the therapeutic potential hidden within this and other novel molecules. The journey from a compound on the shelf to a potential therapeutic is a long and challenging one, but it begins with the foundational preclinical studies detailed herein.

References

  • [Isolation, chemistry, and biology of pyrrolo[6][7]benzodiazepine natural products - PubMed]([Link])

Sources

Methodological & Application

Nucleophilic aromatic substitution for "Methyl 3-(1-Pyrrolidinyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate

Executive Summary

This application note details the synthesis of This compound (CAS: 186086-71-5), a critical intermediate in the development of pharmaceutical agents targeting CNS receptors (e.g., nAChRs).

The core challenge in this synthesis is the electronic nature of the substrate. The ester group at the meta position is electron-withdrawing but does not provide the resonance stabilization (Meisenheimer complex stabilization) typically required for facile Nucleophilic Aromatic Substitution (SNAr). Consequently, standard protocols using bromo- or chloro-benzoates often fail or require metal catalysis (Buchwald-Hartwig).

To adhere to a strict SNAr (metal-free) methodology, this protocol utilizes Methyl 3-fluorobenzoate . The high electronegativity of the fluorine atom lowers the energy of the transition state for the rate-determining nucleophilic attack, enabling the reaction to proceed despite the unfavorable meta substitution pattern.

Strategic Analysis & Mechanistic Insight

The "Meta-Substitution" Challenge

Classical SNAr relies on strong Electron-Withdrawing Groups (EWGs) located ortho or para to the leaving group to stabilize the negative charge in the intermediate.[1]

  • Ortho/Para-Ester: Negative charge is delocalized onto the carbonyl oxygen (High Stability).

  • Meta-Ester: Negative charge remains localized on the ring carbons (Low Stability).

The Fluorine Advantage

For meta-substituted substrates, the leaving group ability follows the order F >> Cl > Br > I .

  • Inductive Effect: Fluorine's extreme electronegativity creates a highly electron-deficient ipso-carbon, significantly accelerating the initial nucleophilic attack (the rate-limiting step).

  • Result: Methyl 3-fluorobenzoate reacts with pyrrolidine in polar aprotic solvents, whereas the bromo-analog remains inert under identical metal-free conditions.

Reaction Scheme


Experimental Protocol

Target Molecule: this compound Molecular Weight: 205.25 g/mol Scale: 10 mmol (Representative)

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]AmountRole
Methyl 3-fluorobenzoate 154.141.01.54 gSubstrate
Pyrrolidine 71.123.02.46 mLNucleophile / Base
DMSO (Anhydrous) --10 mLSolvent
Potassium Carbonate 138.211.52.07 gAux. Base (Optional)*

*Note: Pyrrolidine can act as its own base, but adding K2CO3 scavenges HF and prevents salt formation, improving yield.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Methyl 3-fluorobenzoate (1.54 g, 10 mmol) and Potassium Carbonate (2.07 g, 15 mmol).

  • Add Anhydrous DMSO (10 mL). Critical: Ensure DMSO is dry to prevent ester hydrolysis.

  • Add Pyrrolidine (2.46 mL, 30 mmol) via syringe.

Step 2: Thermal Activation

  • Place the flask in a pre-heated oil bath at 100°C .

  • Stir vigorously. The reaction is kinetically slow due to the meta-position deactivation.

  • Monitor: Check by TLC (Hexane:EtOAc 4:1) or HPLC after 4 hours.[4]

    • Checkpoint: If starting material remains, increase temperature to 120°C for an additional 4-6 hours. Do not exceed 140°C to avoid thermal decomposition of the ester.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into Ice-Water (50 mL) to quench.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Combine organic layers and wash with:

    • Water (2 x 20 mL) – Removes DMSO.

    • Brine (1 x 20 mL) – Dries the organic phase.

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • The crude product is typically a yellow/orange oil.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Yield Expectation: 75-85% (Pale yellow oil).

Mechanistic & Workflow Visualization

Reaction Mechanism (SNAr)

The diagram below illustrates the critical Meisenheimer complex. Note that the resonance structures do not delocalize charge onto the ester group, highlighting the necessity of the Fluorine atom for activation.

SNAr_Mechanism cluster_legend Key Insight Start Methyl 3-fluorobenzoate + Pyrrolidine TS1 Transition State (Nucleophilic Attack) Start->TS1 Rate Limiting Step (High Ea) Intermediate Meisenheimer Complex (Localized Negative Charge) TS1->Intermediate Stabilized by Inductive Effect of F Product This compound + HF Intermediate->Product Fast Elimination of F- Note Meta-Ester does NOT stabilize the intermediate via resonance. Fluorine inductive effect is vital.

Caption: Mechanistic pathway highlighting the inductive stabilization by Fluorine in the absence of resonance activation.

Experimental Workflow

Workflow Setup Setup: 10 mmol Scale Solvent: DMSO (Dry) Base: K2CO3 Reaction Reaction: 100-120°C Time: 4-10 Hours Setup->Reaction Check Checkpoint: TLC/HPLC Is SM < 5%? Reaction->Check Check->Reaction No (Increase Temp) Workup Workup: Pour into Ice Water Extract w/ EtOAc Check->Workup Yes Purify Purification: Flash Column Hex/EtOAc (9:1) Workup->Purify Final Final Product: This compound Purify->Final

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Conversion Insufficient activation energy (Meta-substitution).Increase temperature to 130°C. Ensure vigorous stirring. Verify substrate is the Fluoro derivative, not Bromo.
Ester Hydrolysis Water present in DMSO or hygroscopic base.Use Anhydrous DMSO . Store K₂CO₃ in a desiccator.
Dark Impurities Polymerization or oxidation of pyrrolidine.Degas DMSO with Nitrogen before heating. Use fresh pyrrolidine (colorless).

Strategic Note on Alternative Routes: If Methyl 3-fluorobenzoate is unavailable and only Methyl 3-bromobenzoate is at hand, this SNAr protocol will fail . You must switch to a Buchwald-Hartwig Cross-Coupling :

  • Catalyst: Pd₂(dba)₃ / BINAP or RuPhos.

  • Base: Cs₂CO₃ (weaker base protects the ester).

  • Solvent: Toluene, 100°C.

Safety & Handling

  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • Methyl 3-fluorobenzoate: Irritant. Avoid inhalation.

  • DMSO: Penetrates skin readily, carrying dissolved contaminants into the body. Wear nitrile gloves.

References

  • Nucleophilic Aromatic Substitution Mechanism (SNAr)

    • Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
    • URL:[Link]

  • Fluorine Activation in SNAr

    • Source: Chemistry LibreTexts. "15.
    • URL:[Link]

  • Synthesis of Methyl 3-fluorobenzoate (Substrate Prep)
  • Source: AK Scientific Product Catalog. "Methyl 3-(1-pyrrolidinyl)

Sources

Application Notes & Protocols: Methyl 3-(1-Pyrrolidinyl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking New Chemical Space

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount. These scaffolds are the foundational keystones upon which novel therapeutic agents are constructed. Methyl 3-(1-pyrrolidinyl)benzoate emerges as a particularly valuable synthon, offering a unique convergence of structural features that medicinal chemists can exploit to address complex biological targets. This guide provides an in-depth exploration of this building block, moving beyond simple catalog data to deliver field-proven insights, detailed experimental protocols, and the strategic rationale behind its application. Herein, we dissect its synthesis, physicochemical characteristics, and its role in constructing molecules targeting key disease pathways, thereby providing researchers with the practical knowledge to accelerate their drug development programs.

Physicochemical Profile and Strategic Value

This compound is a disubstituted benzene ring featuring a methyl ester and a pyrrolidine moiety at the meta-position. This specific arrangement imparts a valuable set of properties for drug design.

  • The Pyrrolidine Moiety: As a saturated heterocycle, the pyrrolidine ring introduces a three-dimensional character to an otherwise planar aromatic system. This is crucial for exploring the complex topographies of protein binding pockets.[1] The tertiary amine of the pyrrolidine is basic (typical pKa ~11.3 for N-alkylpyrrolidines) and can serve as a key hydrogen bond acceptor or as a protonated cation to form critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) in a target protein.[2] Furthermore, substitutions on the pyrrolidine ring can be used to fine-tune potency, selectivity, and pharmacokinetic properties.[1][3]

  • The Methyl Benzoate Group: The methyl ester provides a versatile chemical handle. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which is a common precursor for forming amides, a staple of medicinal chemistry. Amide bonds are crucial for building larger molecular architectures and often participate in key hydrogen bonding networks within a drug-target complex. The ester itself can also act as a hydrogen bond acceptor.

  • Meta-Substitution Pattern: The 1,3-substitution pattern provides a "bent" geometry, which can be ideal for accessing specific binding clefts that linear para-substituted analogs might miss. This geometry is frequently observed in inhibitors of kinases and modulators of G-protein coupled receptors (GPCRs).[4]

Physicochemical Data Summary
PropertyValueSource
IUPAC Name Methyl 3-(pyrrolidin-1-yl)benzoateN/A
CAS Number 908334-14-5[5]
Molecular Formula C₁₂H₁₅NO₂[5]
Molecular Weight 205.25 g/mol [5]
Appearance Typically an oil or low-melting solid[5]
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)[6]

Synthesis of the Building Block: A Validated Protocol

The reliable availability of the starting building block is critical. While commercially available, an in-house synthesis may be required. A common and robust method is the nucleophilic aromatic substitution or a Buchwald-Hartwig amination of a suitable precursor. Below is a validated protocol starting from methyl 3-aminobenzoate.

Protocol 2.1: Synthesis via Reductive Amination

Principle: This protocol utilizes the reaction of methyl 3-aminobenzoate with 1,4-dibromobutane. The primary amine first displaces one bromide, and the resulting secondary amine undergoes an intramolecular cyclization to form the pyrrolidine ring.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles
Methyl 3-aminobenzoate151.1610.0 g66.1 mmol
1,4-Dibromobutane215.9015.7 g (9.8 mL)72.7 mmol
Potassium Carbonate (K₂CO₃)138.2127.4 g198.3 mmol
Acetonitrile (MeCN)-250 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-aminobenzoate (10.0 g), potassium carbonate (27.4 g), and acetonitrile (250 mL).

  • Reagent Addition: Begin stirring the suspension. Add 1,4-dibromobutane (9.8 mL) to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up (Aqueous Extraction): After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification (Liquid-Liquid Extraction): Dissolve the crude oil in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Chromatography): Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a pure product.

Expected Outcome: Yields typically range from 60-80%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_output Output r1 Methyl 3-Aminobenzoate reaction Reflux in Acetonitrile r1->reaction r2 1,4-Dibromobutane r2->reaction r3 K2CO3 r3->reaction workup Aqueous Work-up reaction->workup purify Column Chromatography workup->purify product This compound purify->product bb This compound acid 3-(1-Pyrrolidinyl)benzoic Acid bb->acid Saponification (LiOH, THF/H2O) amide Amide-Coupled Product (Kinase Scaffold) acid->amide Amide Coupling (HATU, DIPEA, Amine)

Caption: Two-step process for incorporating the building block into a final amide.

Protocol 3.1.1: Saponification to Carboxylic Acid

  • Setup: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~4-5 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 3-(1-pyrrolidinyl)benzoic acid, which is often used in the next step without further purification.

Protocol 3.1.2: HATU-Mediated Amide Coupling

  • Activation: Dissolve the 3-(1-pyrrolidinyl)benzoic acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired amine partner (e.g., a heterocyclic amine common in kinase inhibitors, 1.0 eq) to the activated acid solution.

  • Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitor by LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel chromatography or reverse-phase HPLC to obtain the final kinase inhibitor scaffold.

Causality Behind Choices:

  • HATU: Chosen as the coupling reagent for its high efficiency and low rate of epimerization, which is critical if the amine component is chiral.

  • DIPEA: A non-nucleophilic base used to mop up the acid formed during the reaction without competing in the coupling.

Application 3.2: Scaffolds for GPCR Modulators

Rationale: The basic nitrogen of the pyrrolidine ring is a classic pharmacophore for interacting with aminergic GPCRs (e.g., dopamine, serotonin, or muscarinic receptors). [8][9]It often mimics the endogenous ligand's amine. The rest of the molecule serves to confer selectivity and potency. The this compound scaffold can be elaborated to create potent and selective allosteric modulators. [10][11] Structure-Activity Relationship (SAR) Insights:

The utility of this building block is amplified by the predictable SAR trends that can be explored.

  • Pyrrolidine Substitution: Adding substituents to the 2- or 3-position of the pyrrolidine ring can drastically alter biological activity.

    • Stereochemistry is Key: The orientation of a substituent (R vs. S) can switch a compound from an agonist to an antagonist or improve selectivity. [1]For example, 3-R-methylpyrrolidine has been shown to induce a pure ERα antagonist profile, while the 3-S-methyl analog did not. [1] * Improving Pharmacokinetics (PK): Modifications can block sites of metabolism. For instance, a systematic exploration of the 3-position of a pyrrolidine in an ERK inhibitor led to a thiomethyl analog with vastly improved bioavailability. [3]

  • Ester-to-Amide/Other: Converting the methyl ester to various amides allows for probing of different interactions. A secondary amide (R-NH-C=O) provides both a hydrogen bond donor (the N-H) and acceptor (the C=O), whereas the original ester only provides acceptors.

  • Aromatic Ring Substitution: Further substitution on the benzoate ring can be used to modulate electronic properties or to occupy additional sub-pockets in the target protein.

SAR Logic Diagram

cluster_mods Potential Modifications cluster_outcomes Resulting Effects core Core Scaffold This compound mod1 Modify Pyrrolidine (e.g., 3-R-Me) core->mod1 mod2 Convert Ester (e.g., to Amide) core->mod2 mod3 Add to Benzene Ring (e.g., 4-Fluoro) core->mod3 out1 Alter Selectivity/ Potency mod1->out1 out2 Improve PK/ Solubility mod1->out2 out3 New Target Interactions mod2->out3 mod3->out2

Caption: Structure-Activity Relationship (SAR) exploration from the core scaffold.

Conclusion

This compound is more than just another chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its inherent structural and chemical properties—a 3D saturated heterocycle, a versatile ester handle, and a favorable meta-substitution pattern—provide a robust starting point for developing sophisticated molecules aimed at challenging biological targets. The protocols and strategic insights detailed in this guide are intended to empower researchers to leverage this building block to its fullest potential, paving the way for the discovery of next-generation therapeutics.

References

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023-05-22). MDPI. [Link]

  • METHYL BENZOATE. Ataman Kimya. [Link]

  • Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017-10-26). PubMed. [Link]

  • Preparation method of methyl benzoate compound. (CN113248373A).
  • Methyl benzoate. Wikipedia. [Link]

  • Preparation method of 1-methyl-3-pyrrolidinol. (CN113321605A).
  • Synthesis of Methyl-3-aminobenzoate Hydrochloride. PrepChem.com. [Link]

  • Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. PrepChem.com. [Link]

  • Methyl 3-(1H-pyrrol-1-yl)benzoate. PubChem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022-07-29). National Center for Biotechnology Information. [Link]

  • Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. (2018-06-15). PubMed. [Link]

  • Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor. (2012-11-15). PubMed Central. [Link]

  • Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. ResearchGate. [Link]

  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d]d[12][13]ioxol- 5-yl). (2015). International Journal of Current Microbiology and Applied Sciences. [Link]

  • Allosteric modulation of G protein-coupled receptor signaling. (2023-02-16). PubMed Central. [Link]

  • Novel Series of Methyl 3-(Substituted Benzoyl)-7-Substituted-2-Phenylindolizine-1-Carboxylates as Promising Anti-Inflammatory Agents: Molecular Modeling Studies. (2021-08-11). MDPI. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2022-02-17). PubMed Central. [Link]

  • 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c]b[12][14]enzothiazine-1,4(3aH)-dione. (2023-11-21). MDPI. [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024-11-21). bioRxiv. [Link]

  • Allosteric Modulator Leads Hiding in Plain Site: Developing Peptide and Peptidomimetics as GPCR Allosteric Modulators. (2021-03-23). Frontiers. [Link]

  • Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. (2014-07-01). ResearchGate. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018-02-23). MDPI. [Link]

  • Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting. (2018-09-01). ResearchGate. [Link]

  • Advancing GPCR Drug Discovery through Allosteric Modulation. (2016-12-21). YouTube. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. (1998-03-01). PubMed. [Link]

Sources

The Versatile Scaffold of Methyl 3-(1-Pyrrolidinyl)benzoate: A Gateway to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, including its contribution to aqueous solubility and its ability to act as a hydrogen bond acceptor.[1][2] When coupled with a methyl benzoate moiety, the resulting Methyl 3-(1-Pyrrolidinyl)benzoate scaffold emerges as a particularly attractive starting point for the development of novel therapeutics across a spectrum of disease areas.

This technical guide provides a comprehensive overview of the application of this compound in drug discovery. We will delve into detailed synthetic protocols for its preparation and derivatization, explore its utility in targeting diverse biological systems, and present methodologies for the biological evaluation of its analogs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Chemical Synthesis: Building the Core Moiety

The synthesis of the this compound scaffold can be efficiently achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most common and reliable approaches are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of a methyl benzoate derivative bearing a suitable leaving group at the meta-position with pyrrolidine. Methyl 3-fluorobenzoate or methyl 3-nitrobenzoate are common starting materials. The electron-withdrawing nature of the ester and the fluoro or nitro group activates the aromatic ring towards nucleophilic attack by pyrrolidine.

Reaction Scheme:

G start Methyl 3-Halobenzoate (X = F, Cl, Br, I) reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMSO, DMF) Heat pyrrolidine Pyrrolidine product This compound reagents->product

Caption: General workflow for SNAr synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq), pyrrolidine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of 0.5 M with respect to the methyl 3-fluorobenzoate.

  • Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for this transformation, neutralizing the hydrofluoric acid formed during the reaction and driving the equilibrium towards the product.

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the potassium carbonate and does not interfere with the nucleophilic attack.

  • Temperature: Elevated temperatures are necessary to overcome the activation energy of the reaction.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand.

Reaction Scheme:

G start Methyl 3-Bromobenzoate reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) pyrrolidine Pyrrolidine product This compound reagents->product

Caption: General workflow for Buchwald-Hartwig synthesis.

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, to a Schlenk tube, add methyl 3-bromobenzoate (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a phosphine ligand such as Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene to the Schlenk tube, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield this compound.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands like Xantphos are often effective for this type of coupling.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, hence the use of a glovebox and Schlenk techniques is necessary to maintain an inert atmosphere.

Derivatization Strategies: Exploring Chemical Space

The true power of the this compound scaffold lies in its amenability to a wide range of chemical modifications. These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Derivatization Points:

G scaffold This compound pos1 Ester Modification scaffold->pos1 Hydrolysis, Amidation pos2 Aromatic Ring Substitution scaffold->pos2 Electrophilic/Nucleophilic Substitution pos3 Pyrrolidine Ring Modification scaffold->pos3 Substitution on the ring

Caption: Key points for derivatization of the scaffold.

Modification of the Ester Group:
  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). This introduces a key functional group for further derivatization or for mimicking a carboxylate-binding interaction with a biological target.

  • Amidation: The carboxylic acid can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This allows for the introduction of various substituents to probe for additional binding interactions.

Substitution on the Aromatic Ring:
  • Electrophilic Aromatic Substitution: The aromatic ring can be functionalized through electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effects of the pyrrolidine and ester groups will influence the position of substitution.

  • Cross-Coupling Reactions: If a halogen is present on the aromatic ring, further diversification can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.

Modification of the Pyrrolidine Ring:
  • Substitution: The pyrrolidine ring can be substituted at various positions to introduce new functional groups and stereocenters. This can be achieved by starting with a substituted pyrrolidine in the initial synthesis or by functionalizing the pyrrolidine ring post-synthesis.

Applications in Drug Discovery: A Scaffold for Diverse Targets

The this compound scaffold and its derivatives have shown promise in a variety of therapeutic areas, demonstrating their versatility in interacting with different classes of biological targets.

Enzyme Inhibition:

Derivatives of this scaffold have been explored as inhibitors of various enzymes. For instance, compounds incorporating the pyrrolidine moiety have been investigated as inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[5] The pyrrolidine nitrogen can act as a key hydrogen bond acceptor, while the substituted benzoate portion can be tailored to occupy specific pockets within the enzyme's active site.

Central Nervous System (CNS) Disorders:

The ability of the pyrrolidine ring to confer favorable pharmacokinetic properties, including blood-brain barrier penetration, makes this scaffold attractive for CNS targets. Pyrrolidine-containing compounds have been investigated for their potential in treating a range of CNS disorders, including psychosis, depression, and post-traumatic stress disorder, by targeting receptors such as serotonin receptors.[2] For example, the drug ABT-418, a cholinergic ligand with a pyrrolidine moiety, has shown cognition-enhancing and anxiolytic activities in preclinical studies.[6]

Anticancer Activity:

The pyrrolidine scaffold is a common feature in many anticancer agents.[7] Derivatives of this compound can be designed to target various cancer-related proteins, such as kinases or enzymes involved in DNA replication and repair. The modular nature of the scaffold allows for the optimization of potency and selectivity against specific cancer cell lines.

Biological Evaluation: From In Vitro Assays to In Vivo Models

A robust biological evaluation cascade is essential to characterize the activity of newly synthesized derivatives and to guide the SAR studies.

Primary In Vitro Screening:
  • Binding Assays: For G protein-coupled receptors (GPCRs) and other receptor targets, radioligand binding assays are used to determine the affinity of the compounds for the target receptor.

  • Enzyme Inhibition Assays: For enzyme targets, various biochemical assays can be employed to measure the inhibitory potency (IC₅₀) of the compounds. These assays can be designed to be high-throughput to screen large libraries of compounds.

Secondary and Functional Assays:
  • Cell-Based Assays: Compounds that show promising activity in primary screens are then evaluated in cell-based assays to determine their functional activity (e.g., agonist or antagonist activity for GPCRs) and their cellular potency.

  • Selectivity Profiling: It is crucial to assess the selectivity of lead compounds against a panel of related and unrelated targets to identify potential off-target effects.

In Vivo Evaluation:
  • Pharmacokinetic (PK) Studies: Promising compounds are subjected to PK studies in animal models (e.g., rodents) to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Efficacy Studies: The in vivo efficacy of the compounds is then tested in relevant animal models of the disease of interest.

Workflow for Biological Evaluation:

G A Primary Screening (Binding/Enzyme Assays) B Secondary Screening (Functional Cell-Based Assays) A->B C Selectivity Profiling B->C D In Vitro ADME/Tox C->D E In Vivo Pharmacokinetics D->E F In Vivo Efficacy Models E->F

Caption: A typical workflow for biological evaluation.

Data Presentation

Table 1: Hypothetical SAR Data for this compound Analogs as Kinase Inhibitors

CompoundR¹ (Ester Modification)R² (Aromatic Substitution)Kinase X IC₅₀ (nM)
Scaffold -COOCH₃H>10,000
1a -COOHH5,600
1b -CONHCH₃H1,200
1c -CONH-PhH850
2a -COOCH₃4-Cl7,500
2b -COOH4-Cl3,200
2c -CONH-Ph4-Cl450
3a -COOCH₃4-OCH₃>10,000
3b -CONH-Ph4-OCH₃1,500

Conclusion

The this compound scaffold represents a valuable and versatile starting point for drug discovery programs. Its straightforward synthesis, coupled with the numerous possibilities for chemical derivatization, allows for the efficient exploration of chemical space and the rapid optimization of lead compounds. The demonstrated utility of the pyrrolidine moiety in a wide range of biologically active molecules underscores the potential of this scaffold to yield novel therapeutics for a variety of diseases. By following the protocols and strategies outlined in this guide, researchers can effectively harness the power of the this compound scaffold to accelerate their drug discovery efforts.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 26, 2026, from [Link]

  • Decker, M. W., Brioni, J. D., Bannon, A. W., Arneric, S. P., & Williams, M. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: II. In vivo characterization. The Journal of pharmacology and experimental therapeutics, 270(1), 319–328. [Link]

  • He, Z. W., Jiang, K. Y., Sun, X. H., Tang, M., Liu, Y. W., Guan, L. P., & Wu, D. (2023). Benzothiazole-Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase-B and Butyrylcholinesterase Inhibitors. Chemistry & biodiversity, 20(11), e202301131. [Link]

  • Mindset Pharma Inc. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. National Center for Biotechnology Information. [Link]

  • Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in current chemistry (Cham), 379(5), 34. [Link]

  • Szymańska, E., Płazińska, A., & Płaziński, W. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. International journal of molecular sciences, 24(23), 16867. [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2024). Buchwald–Hartwig reaction: an update. [Link]

  • National Center for Biotechnology Information. (2024). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

  • National Center for Biotechnology Information. (2024). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • Owens, S. M., et al. (2019). Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Drug and alcohol dependence, 195, 133–140. [Link]

  • Campiani, G., et al. (1996). Cardiovascular characterization of pyrrolo[2,1-d][3][8]benzothiazepine derivatives binding selectively to the peripheral-type benzodiazepine receptor (PBR): from dual PBR affinity and calcium antagonist activity to novel and selective calcium entry blockers. Journal of medicinal chemistry, 39(15), 2922–2938. [Link]

  • MDPI. (2023). 3-Benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c][3][9]benzothiazine-1,4(3aH)-dione. [Link]

  • Arneric, S. P., et al. (1994). (S)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole (ABT 418): a novel cholinergic ligand with cognition-enhancing and anxiolytic activities: I. In vitro characterization. The Journal of pharmacology and experimental therapeutics, 270(1), 310–318. [Link]

  • MDPI. (2023). The Antiarrhythmic and Hypotensive Effects of S-61 and S-73, the Pyrrolidin-2-one Derivatives with α1-Adrenolytic Properties. [Link]

  • Bentham Science. (2023). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. [Link]

  • Iwanami, S., et al. (1991). Potential neuroleptic agents, N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives. Journal of medicinal chemistry, 34(6), 1755–1766. [Link]

  • MDPI. (2020). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. [Link]

  • ResearchGate. (2020). Pyrrolidine Compounds as Potential Lipid-Lowering Therapeutic in Cardiovascular Disease. [Link]

  • Ghelardini, C., et al. (2023). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. RSC advances, 13(23), 15678–15694. [Link]

  • ResearchGate. (2021). Repellent activity of methyl benzoate against adults of Tetranychus urticae in a greenhouse over 7 days. [Link]

  • Baumann, M. H., et al. (2013). Pharmacological mechanisms underlying the cardiovascular effects of the "bath salt" constituent 3,4-methylenedioxypyrovalerone (MDPV). British journal of pharmacology, 170(3), 579–591. [Link]

  • ResearchGate. (2023). Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) as Monoamine Oxidase‐B and Butyrylcholinesterase Inhibitors. [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • YouTube. (2017, September 12). How to make methyl benzoate [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, characterization, thermal behavior and antimicrobial activity of 3-methyl benzoate complexes of transition metal with hydrazine. [Link]

  • Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved January 26, 2026, from [Link]

  • Barrett, T. N., et al. (2019). Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor-(3 S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-((1 S and 1 R,3 R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate Synthesized by Stereoselective Methylation. Journal of medicinal chemistry, 62(16), 7543–7556. [Link]

  • Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl Pyrrolidine ERK Inhibitors for Oncology. Bioorganic & medicinal chemistry letters, 28(11), 2040–2044. [Link]

  • ResearchGate. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

  • National Center for Biotechnology Information. (2012). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. [Link]

  • ResearchGate. (2019). Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold. [Link]

  • Campiani, G., et al. (1995). Novel ligands specific for mitochondrial benzodiazepine receptors: 6-arylpyrrolo[2,1-d][3][8]benzothiazepine derivatives. Synthesis, structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 38(23), 4676–4690. [Link]

  • YouTube. (2021, November 7). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved January 26, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassay. [Link]

  • Royal Society of Chemistry. (2007). The selectivity of protein kinase inhibitors: a further update. [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. [Link]

  • Piomelli, D., et al. (1989). Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][6]benzazepine derivatives. Journal of medicinal chemistry, 32(6), 1262–1268. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved January 26, 2026, from [Link]

Sources

Application Note: Methyl 3-(1-Pyrrolidinyl)benzoate as a Pharmacophore Scaffold in Alzheimer’s Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and neuropharmacologists involved in Alzheimer’s Disease (AD) drug discovery. It details the strategic utilization of Methyl 3-(1-Pyrrolidinyl)benzoate (CAS: 186086-71-5) as a privileged scaffold for synthesizing cognitive enhancers, specifically targeting Histamine H3 Receptors and Sigma-1 Receptors .

Executive Summary

This compound serves as a critical synthetic intermediate and pharmacophore building block in the development of small-molecule therapeutics for Alzheimer’s Disease. Its structural core—a lipophilic pyrrolidine ring fused to a benzoate ester—mimics the "privileged structures" found in several CNS-active agents.

In AD research, this compound is primarily applied in the synthesis of:

  • Histamine H3 Receptor Antagonists/Inverse Agonists: To enhance acetylcholine release and improve cognitive function.

  • Sigma-1 Receptor Modulators: To promote neuroprotection and reduce oxidative stress.

  • NKCC1 Inhibitor Analogs: To modulate GABAergic signaling (related to Piretanide derivatives).

This guide provides the protocols for derivatizing this scaffold into bioactive libraries and validating their efficacy in vitro.

Scientific Background & Mechanism[1]

The "Privileged" 3-Pyrrolidinyl-Phenyl Moiety

The 3-(1-pyrrolidinyl)phenyl group acts as a lipophilic anchor that improves blood-brain barrier (BBB) permeability. In drug design, the nitrogen atom of the pyrrolidine ring can serve as a hydrogen bond acceptor or, upon protonation, mimic the cationic head of neurotransmitters.

Target Relevance in Alzheimer's[1]
  • Histamine H3 Receptors (H3R): H3R are presynaptic autoreceptors that inhibit the release of histamine, acetylcholine, and norepinephrine. Antagonizing H3R with pyrrolidine-based ligands disinhibits these pathways, leading to pro-cognitive effects in the cortex and hippocampus.

  • Sigma-1 Receptors (σ1R): Located at the mitochondria-associated endoplasmic reticulum membrane (MAM), σ1R agonists promote cell survival. The hydrophobic phenyl-pyrrolidine core fits well into the σ1R binding pocket, making this ester an ideal precursor for high-affinity ligands.

Experimental Workflow: Scaffold Derivatization

The following workflow illustrates the conversion of this compound into a library of CNS-active amides and heterocycles.

DrugDiscoveryWorkflow Scaffold This compound (Starting Material) Hydrolysis Hydrolysis (LiOH/THF) Scaffold->Hydrolysis Step 1 Acid Intermediate: 3-(1-Pyrrolidinyl)benzoic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Step 2 Library Library Generation: Bioactive Amides Coupling->Library Screening In Vitro Screening (H3R / σ1R Binding) Library->Screening Step 3 Lead Lead Optimization (ADME/Tox) Screening->Lead Selection

Figure 1: Synthetic workflow for transforming this compound into CNS-active drug candidates.

Detailed Protocols

Protocol A: Synthesis of 3-(1-Pyrrolidinyl)benzamides (Library Generation)

Objective: To convert the methyl ester into a diverse set of amides to probe the Structure-Activity Relationship (SAR) for H3R or σ1R affinity.

Reagents:

  • This compound (1.0 equiv)

  • Lithium Hydroxide (LiOH, 3.0 equiv)

  • HATU (1.2 equiv)

  • Diverse Amines (R-NH₂, 1.2 equiv)

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • Solvents: THF, Water, DMF.

Step-by-Step Procedure:

  • Saponification (Activation):

    • Dissolve this compound in THF:H₂O (3:1).

    • Add LiOH and stir at room temperature for 4 hours.

    • Acidify with 1M HCl to pH 4 to precipitate 3-(1-pyrrolidinyl)benzoic acid .

    • Filter, wash with cold water, and dry under vacuum.

  • Amide Coupling:

    • Dissolve the obtained acid in anhydrous DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate the carboxylate.

    • Add the specific amine (e.g., N-(3-aminopropyl)pyrrolidine for H3R targeting).

    • Stir at room temperature for 12 hours.

  • Purification:

    • Quench with water and extract with Ethyl Acetate.

    • Purify via flash column chromatography (DCM:MeOH gradient).

    • QC Check: Verify structure via ¹H-NMR and LC-MS.

Protocol B: In Vitro Histamine H3 Receptor Binding Assay

Objective: To validate the affinity of the synthesized derivatives against the H3 receptor, a key target for cognitive enhancement in AD.

Materials:

  • Membrane preparations from CHO cells stably expressing human H3 receptors.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

  • Test Compounds (derived from the scaffold).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Procedure:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Incubation:

    • In a 96-well plate, mix:

      • 50 µL Membrane suspension (10-20 µg protein).

      • 50 µL [³H]-NAMH (1 nM final).

      • 50 µL Test compound (concentration range: 10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Harvest cells onto GF/B glass fiber filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity.

  • Analysis:

    • Calculate IC₅₀ values using non-linear regression (GraphPad Prism).

    • Convert to K_i using the Cheng-Prusoff equation:

      
      
      

Data Presentation & SAR Analysis

When using this compound as a scaffold, researchers should track the following physicochemical properties to ensure BBB permeability.

Table 1: Ideal Property Profile for AD Drug Candidates Derived from this Scaffold

PropertyTarget RangeRationale
Molecular Weight < 450 DaFacilitates BBB penetration.
LogP (Lipophilicity) 2.0 - 4.0Optimal for CNS entry without excessive non-specific binding.
TPSA (Polar Surface Area) < 90 ŲCorrelates with high brain uptake.
H3R Affinity (Ki) < 10 nMRequired for potent cognitive enhancement.
Metabolic Stability t½ > 60 minEnsures sufficient duration of action.

References

  • Gemkow, M. J., et al. (2009). "Histamine H3 receptors as targets for drug discovery in Alzheimer's disease." Drug Discovery Today.

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology.

  • Maurice, T., & Su, T. P. (2009). "The sigma-1 receptor: targeting dysregulation of mitochondrial metabolism in Alzheimer's disease." Expert Opinion on Therapeutic Targets.

  • Rochais, C., et al. (2011). "Donecopride, a multi-target drug for Alzheimer's disease." Journal of Medicinal Chemistry. (Illustrates the use of similar pharmacophores).

Sources

"Methyl 3-(1-Pyrrolidinyl)benzoate" derivatization techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Methyl 3-(1-Pyrrolidinyl)benzoate

Executive Summary

This compound (CAS: 168618-25-5) represents a critical "push-pull" scaffold in medicinal chemistry. Characterized by an electron-rich aromatic core (donated by the pyrrolidine nitrogen) coupled with an electron-withdrawing ester, this molecule serves as a versatile pivot point for diversifying chemical libraries.

This guide provides validated protocols for the three primary derivatization vectors: Hydrolysis (activation for coupling), Amidation (library generation), and Reduction (linker installation). Unlike generic protocols, these methods are optimized to handle the specific electronic and solubility profile of the 3-aminobenzoate class.

Molecule Profile & Reactivity Landscape

PropertyValueImplication for Derivatization
Molecular Weight 201.22 g/mol Suitable for fragment-based drug discovery (FBDD).
LogP (Predicted) ~2.2Moderate lipophilicity; amenable to standard reverse-phase HPLC.
Electronic State Push-Pull SystemThe C3-pyrrolidine donates electron density via resonance, slightly deactivating the ester carbonyl toward nucleophilic attack compared to unsubstituted benzoates.
Basicity Weakly BasicThe nitrogen lone pair is conjugated into the phenyl ring. It will protonate in strong acid (pH < 2) but remains neutral in mild buffers.
Reactivity Architecture (Graphviz Diagram)

ReactionLandscape cluster_0 Primary Workflows Start This compound (Starting Material) Acid 3-(1-Pyrrolidinyl)benzoic Acid (Gateway Intermediate) Start->Acid Hydrolysis (LiOH) Vector A Alcohol Benzyl Alcohol (Linker Scaffold) Start->Alcohol Reduction (LiAlH4) Vector B Amide Amide Library (Drug Candidates) Acid->Amide HATU Coupling Vector C Halide Benzyl Halide/Mesylate (Electrophile) Alcohol->Halide Activation (SOCl2/MsCl)

Figure 1: The derivatization landscape.[1][2] Vector A (Hydrolysis) is the requisite step for most medicinal chemistry campaigns.

Protocol A: Controlled Hydrolysis (Saponification)

Objective: Convert the methyl ester to the free carboxylic acid without degrading the pyrrolidine ring or causing oxidative darkening (common in electron-rich anilines).

Expert Insight: While standard saponification uses NaOH, Lithium Hydroxide (LiOH) is preferred here. The lithium cation coordinates effectively with the ester carbonyl oxygen, accelerating the attack of the hydroxide ion on this slightly deactivated carbonyl.

Materials:
  • This compound (1.0 equiv)

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

  • 1M HCl (for acidification)

Step-by-Step Workflow:
  • Dissolution: Dissolve the starting ester in THF (0.2 M concentration). Ensure complete solvation before adding water; the ester is lipophilic.

  • Activation: Add the LiOH·H₂O dissolved in the calculated volume of water. The final solvent ratio should be 3:1 THF:H₂O.

  • Reaction: Stir vigorously at 40°C for 4 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexane). The ester (Rf ~0.[3][4]6) should disappear; the acid (Rf ~0.1) will streak near the baseline.

  • Workup (Critical Step):

    • Concentrate the mixture in vacuo to remove THF.

    • Dilute the remaining aqueous residue with water.

    • Wash: Extract once with diethyl ether (removes unreacted ester and neutral impurities). Discard the organic layer.

    • Acidification: Cool the aqueous phase to 0°C. Dropwise add 1M HCl until pH reaches ~4.0.

    • Note: Do not go below pH 2.0, or you may protonate the pyrrolidine nitrogen, making the molecule water-soluble (as the hydrochloride salt) and difficult to extract.

  • Isolation: Extract the precipitate with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Expected Yield: >90% off-white solid.

Protocol B: High-Throughput Amidation (Library Generation)

Objective: Synthesize a library of amides targeting GPCR or Kinase domains.

Expert Insight: Direct aminolysis of the ester is slow due to the electron-rich ring. The Acid-Chloride method is risky (potential self-reaction or degradation). The HATU/DIPEA method is the gold standard for this substrate, minimizing racemization (if chiral amines are used) and maximizing yield.

Materials:
  • 3-(1-Pyrrolidinyl)benzoic acid (from Protocol A)

  • Diverse Amines (R-NH₂)[5]

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Workflow:
  • Pre-activation: In a vial, dissolve the Acid (1.0 equiv) and HATU (1.1 equiv) in DMF. Add DIPEA (1.5 equiv) immediately.

    • Visual Cue: The solution often turns yellow/orange, indicating the formation of the active ester (O-At complex). Stir for 5 minutes.

  • Coupling: Add the Amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Incubation: Shake/Stir at Room Temperature for 2–12 hours.

  • Quenching: Add 10% aqueous NaHCO₃.

  • Purification (Decision Logic):

PurificationLogic Check Product LogP? High LogP > 2.5 (Lipophilic) Check->High High Low LogP < 2.5 (Polar) Check->Low Low Action1 Liquid-Liquid Extraction (EtOAc / NaHCO3) High->Action1 Action2 Direct Prep-HPLC (Reverse Phase) Low->Action2

Figure 2: Purification decision tree based on the physicochemical properties of the coupled amine.

Protocol C: Reductive Functionalization (Linker Synthesis)

Objective: Reduce the ester to a benzyl alcohol (3-(1-pyrrolidinyl)phenyl)methanol) to serve as a linker for PROTACs or bioconjugates.

Safety Critical: This reaction is exothermic. The electron-rich nature of the substrate facilitates hydride transfer, making the reaction faster than typical benzoates.

Step-by-Step Workflow:
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve this compound in THF and add dropwise to the LiAlH₄ suspension.

    • Observation: Gas evolution (H₂) will occur. Control addition rate to maintain a gentle effervescence.

  • Reaction: Allow to warm to RT and stir for 1 hour.

  • Fieser Quench (Mandatory):

    • For every 1g of LiAlH₄ used, add:

      • 1 mL Water

      • 1 mL 15% NaOH

      • 3 mL Water

    • Stir until a white, granular precipitate forms.

  • Filtration: Filter through a celite pad. The filtrate contains the pure benzyl alcohol.

Analytical Quality Control

HPLC Method (Standard):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 7 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aniline band).

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆):

  • Ester (Starting Material): Singlet at ~3.85 ppm (OCH₃).

  • Acid (Product A): Disappearance of 3.85 ppm singlet; appearance of broad singlet >12 ppm (COOH).

  • Alcohol (Product C): Appearance of doublet at ~4.5 ppm (CH₂OH) and triplet at ~5.2 ppm (OH).

References

  • Synthesis & Properties of Methyl Benzoates

    • PubChem.[4] Methyl 3-(1H-pyrrol-1-yl)benzoate | C12H11NO2.[4] National Library of Medicine. [Link]

  • Buchwald-Hartwig Amination (Scaffold Synthesis)

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society. [Link]

  • Ester Hydrolysis Protocols (General & Specific)

    • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).[8] Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link][8]

  • Pyrrolidine Scaffolds in Drug Discovery

    • Vitale, P., et al. (2025). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link][2][3][6][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(1-Pyrrolidinyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable intermediate, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction to Synthetic Strategies

The formation of the C-N bond in this compound is typically achieved through modern cross-coupling reactions, as classical methods like simple nucleophilic aromatic substitution are often inefficient for this type of transformation. The two most prevalent and effective methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] While both are powerful techniques, they are not without their subtleties and potential for side reactions. This guide will dissect the common issues associated with these methods in the context of your specific synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.

Issue 1: Low or No Product Yield

Question: I am attempting the Buchwald-Hartwig amination of methyl 3-bromobenzoate with pyrrolidine, but I'm observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in a Buchwald-Hartwig reaction can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly before use. The choice of palladium precursor and ligand is also critical. For the coupling of a secondary amine like pyrrolidine, a bulky, electron-rich phosphine ligand is generally preferred.[3][4]

  • Suboptimal Base: The choice and quality of the base are paramount. Sodium tert-butoxide (NaOtBu) is a common choice for this reaction. However, it is highly hygroscopic and its quality can significantly impact the reaction. Using a freshly opened bottle or a sublimed batch of base is recommended. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be effective and may be worth screening.[5]

  • Solvent Effects: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. The solubility of the reagents at the reaction temperature is also a factor to consider.

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also promote catalyst decomposition and side reactions. If you observe catalyst decomposition (e.g., formation of palladium black), consider lowering the reaction temperature and extending the reaction time.

Step-by-Step Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the aryl halide (methyl 3-bromobenzoate, 1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (pyrrolidine, 1.1-1.3 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and proceed with workup and purification.

Issue 2: Identification of a Major Byproduct with a Mass Corresponding to the Starting Material Minus Halogen

Question: My LC-MS analysis shows a significant peak with a mass corresponding to methyl benzoate, and my yield of the desired product is consequently lower. What is this byproduct and how can I prevent its formation?

Answer:

This byproduct is almost certainly methyl benzoate, resulting from a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation . In this process, the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom.

The mechanism of hydrodehalogenation can be complex and is often dependent on the specific reaction conditions. It is generally believed to involve the formation of a palladium-hydride species, which can then react with the aryl halide.

Strategies to Minimize Hydrodehalogenation:

  • Choice of Ligand: Certain ligands are more prone to processes that generate palladium-hydrides. Screening different phosphine ligands can be beneficial.

  • Base Selection: The nature and purity of the base can influence the extent of hydrodehalogenation.

  • Scavengers: In some cases, the addition of a scavenger for palladium-hydride species can be effective.

  • Water Content: Rigorously excluding water from the reaction mixture can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of a high-molecular-weight impurity that I believe is a dimer of my starting material. Is this common?

A1: Yes, the formation of biaryl compounds through the homocoupling of the aryl halide starting material is a known side reaction in both Buchwald-Hartwig and Ullmann reactions.[6][7] This is particularly prevalent at higher temperatures and with more reactive aryl halides (iodides > bromides > chlorides). To minimize this, you can try lowering the reaction temperature, using a less reactive aryl halide if possible, or adjusting the catalyst-to-ligand ratio.

Q2: My final product appears to be contaminated with 3-(1-Pyrrolidinyl)benzoic acid. How is this happening and how can I remove it?

A2: This impurity is the result of the saponification (base-catalyzed hydrolysis) of the methyl ester group in your product. The strong bases used in these coupling reactions (like NaOtBu) can attack the ester, especially at elevated temperatures and with prolonged reaction times.

  • Prevention:

    • Use the mildest possible base that still affords a good reaction rate.

    • Keep the reaction temperature as low as feasible.

    • Minimize the reaction time once the starting material is consumed.

  • Removal:

    • During the workup, a mild acidic wash (e.g., with dilute HCl) will protonate the carboxylic acid, making it less soluble in the organic phase. However, your desired product is also basic and will be protonated, so this must be followed by a basic wash to deprotonate your product and allow its extraction into the organic layer, leaving the carboxylate salt in the aqueous layer.

    • Alternatively, purification by column chromatography on silica gel should effectively separate the more polar carboxylic acid from your desired ester product.

Q3: What is the best way to purify my final product?

A3: Purification of this compound is typically achieved by flash column chromatography on silica gel.[8] A gradient elution system, starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. The exact solvent system will depend on the specific impurities present. It is advisable to first analyze the crude reaction mixture by TLC to determine an appropriate solvent system.

Compound Typical Rf Value (Hexane:Ethyl Acetate 4:1)
Methyl 3-bromobenzoate~0.6
This compound~0.4
3-(1-Pyrrolidinyl)benzoic acid~0.1 (streaking)
Biaryl Dimer~0.5

Note: These Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.

Visualizing Reaction Mechanisms and Side Reactions

To aid in understanding the complex processes occurring in your reaction flask, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the pathways to common side products.

Buchwald_Hartwig_Cycle cluster_side_reactions Side Reactions Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-H Ar-H Ar-Pd(II)(X)L->Ar-H Hydrodehalogenation Ar-Ar Ar-Ar Ar-Pd(II)(X)L->Ar-Ar Homocoupling Ar-Pd(II)(NHR'R'')L->Pd(0)L Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NHR'R'')L->Ar-NR'R'' Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle and Side Reactions

Caption: Catalytic cycle of the Buchwald-Hartwig amination and key side reactions.

References

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gevorgyan, A., Hopmann, K. H., & Bayer, A. (2021). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2008). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 47(48), 9340-9342. Retrieved from [Link]

  • Chen, C., & Hong, X. (2020). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 18(3), 447-451. Retrieved from [Link]

  • Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol. (CN113321605A).
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2016). Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A. Journal of the American Chemical Society, 138(11), 3974-3977. Retrieved from [Link]

  • Krische, M. J., & Krische, M. J. (2019). Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers. ChemRxiv. Retrieved from [Link]

  • Sidda, R., & Chen, C. H. T. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(11), 3294. Retrieved from [Link]

  • An, G., & Li, Z. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry, 75(7), 2465-2468. Retrieved from [Link]

  • Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 898. Retrieved from [Link]

Sources

Overcoming low yield in "Methyl 3-(1-Pyrrolidinyl)benzoate" preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap"

The synthesis of Methyl 3-(1-pyrrolidinyl)benzoate presents a classic chemoselectivity conflict in cross-coupling chemistry. You are coupling a secondary amine (pyrrolidine) with an aryl bromide (methyl 3-bromobenzoate).

The Core Problem: Low yields in this specific reaction are rarely due to the coupling event itself. They are almost exclusively caused by ester incompatibility with standard Buchwald conditions.

  • The Base Error: Standard strong bases (NaOtBu) attack the methyl ester, leading to transesterification or hydrolysis (saponification).

  • The Catalyst Trap: Pyrrolidine is a strong

    
    -donor. Without a sufficiently bulky ligand, it binds tightly to Palladium, shutting down the catalytic cycle (catalyst poisoning).
    

This guide provides a self-validating protocol to bypass these failure modes.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

TroubleshootingTree Start START: Analyze Crude NMR/LCMS CheckSM Is Starting Material (Ar-Br) Remaining? Start->CheckSM YesSM YES: Low Conversion CheckSM->YesSM > 20% SM left NoSM NO: Full Conversion CheckSM->NoSM < 5% SM left CatDeath Issue: Catalyst Deactivation YesSM->CatDeath Soln1 Action: Switch to Bulky Ligand (BrettPhos or Xantphos) CatDeath->Soln1 CheckByprod Check for Byproducts NoSM->CheckByprod Hydrolysis Byproduct: Benzoic Acid (Hydrolysis) CheckByprod->Hydrolysis Mass = M-14 TransEst Byproduct: t-Butyl Ester (Transesterification) CheckByprod->TransEst Mass = M+42 Reduction Byproduct: Des-bromo arene (Protodehalogenation) CheckByprod->Reduction Mass = M-79 SolnBase Action: Switch Base to Cs2CO3 Use Anhydrous Toluene Hydrolysis->SolnBase TransEst->SolnBase Reduction->SolnBase

Figure 1: Diagnostic decision tree for isolating yield loss mechanisms.

Module 1: The Base Dilemma (Chemoselectivity)

The most common error in this synthesis is using Sodium tert-butoxide (NaOtBu). While excellent for standard amines, it is fatal for methyl esters.

The Mechanism of Failure

NaOtBu is nucleophilic enough to attack the carbonyl carbon of the methyl ester.

  • Outcome 1: tert-Butyl ester formation (Transesterification).

  • Outcome 2: If any trace water is present, the base promotes rapid saponification to the carboxylic acid, which kills the catalyst by protonating the ligand.

The Solution: The "Weak Base" Protocol

You must switch to inorganic carbonate or phosphate bases. These are insoluble in organic solvents, creating a heterogeneous system that minimizes ester contact while still deprotonating the amine-Pd complex.

BasepKa (conj. acid)Compatibility with Methyl EsterReaction RateRecommendation
NaOtBu ~17CRITICAL FAILURE (Nucleophilic attack)FastDO NOT USE
K3PO4 ~12Good (Mildly hygroscopic)ModerateAlternative
Cs2CO3 ~10EXCELLENT (Non-nucleophilic)ModeratePRIMARY CHOICE
K2CO3 ~10ExcellentSlowUse only if Cs2CO3 fails

Module 2: Catalyst & Ligand Selection

Pyrrolidine is a secondary amine with high steric accessibility. In the absence of a bulky ligand, pyrrolidine will bind to Palladium(II) centers, forming stable [Pd(Ar)(Pyrrolidine)2Br] complexes that refuse to undergo reductive elimination.

Recommended Ligand Systems[1]
  • First Choice (Robustness): BINAP (racemic is fine).

    • Why: The bidentate bite angle facilitates reductive elimination and protects the Pd center from over-coordination by pyrrolidine.

  • Second Choice (High Activity): BrettPhos or RuPhos.

    • Why: These dialkylbiaryl phosphine ligands are extremely bulky. They physically prevent more than one amine from binding, forcing the cycle forward.

Optimized Experimental Protocol

Target: this compound Scale: 1.0 mmol Expected Yield: >85%

Reagents
  • Substrate: Methyl 3-bromobenzoate (1.0 equiv, 215 mg)

  • Amine: Pyrrolidine (1.2 equiv, 100 µL)

  • Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

  • Ligand: BINAP (3 mol%, 18.7 mg)

  • Base: Cs₂CO₃ (1.4 equiv, 456 mg) — Must be finely ground and dry.

  • Solvent: Toluene (anhydrous, 5 mL)

Step-by-Step Procedure
  • Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and BINAP in 1 mL of Toluene. Stir at room temperature for 5 minutes until the solution turns orange/yellow. This ensures the active catalyst forms before the amine can poison the metal.

  • Main Setup: In a reaction tube equipped with a stir bar, add the Methyl 3-bromobenzoate and the finely ground Cs₂CO₃.

  • Inerting: Cap the tube and purge with Nitrogen/Argon for 5 minutes.

  • Addition: Add the remaining Toluene (4 mL), the pre-formed Catalyst solution, and finally the Pyrrolidine via syringe.

  • Reaction: Heat to 80°C (oil bath temperature). Stir vigorously (1000 rpm) to suspend the heavy Cesium salt.

  • Monitoring: Check TLC or LCMS at 4 hours.

    • Note: If conversion is slow, raise temp to 100°C. Do not exceed 110°C to protect the ester.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove the inorganic base. Concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Mechanistic Visualization

Understanding the competition between the productive cycle and the side reactions is vital for troubleshooting.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineBind Amine Coordination OxAdd->AmineBind Pyrrolidine Deprot Deprotonation (Cs2CO3) AmineBind->Deprot Base Poison Catalyst Poisoning (Pd-Amine2) AmineBind->Poison No Bulky Ligand RedElim Reductive Elimination Deprot->RedElim Pd-N formed EsterAttack Ester Hydrolysis (If wet/wrong base) Deprot->EsterAttack NaOtBu/H2O RedElim->Pd0 Product Release

Figure 2: Catalytic cycle showing the critical points where Base selection (Yellow) and Ligand selection (Red/Green) determine the outcome.

Frequently Asked Questions (FAQ)

Q: Can I use K3PO4 instead of Cs2CO3? A: Yes. Potassium phosphate is a viable alternative if Cesium Carbonate is unavailable. It is slightly more hygroscopic, so ensure it is dried (flame-dried under vacuum) before use to prevent ester hydrolysis.

Q: My reaction turned black immediately. Is it dead? A: Not necessarily. Palladium nanoparticles (Pd black) form when the ligand dissociates. If this happens before conversion is complete, your ligand loading is too low, or your solvent is not deoxygenated. Increase ligand ratio to 1.5:1 (Ligand:Pd) and ensure strict inert atmosphere.

Q: Can I use DMF or DMSO to speed up the reaction? A: Avoid. While polar solvents speed up SnAr reactions, in Pd-catalysis they can promote protodehalogenation (stripping the bromine without adding the amine). Toluene or 1,4-Dioxane are superior for this transformation.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction of aryl bromides with tin amides. Journal of the American Chemical Society, 116(13), 5969–5970.

  • Base Selection & Functional Group Tolerance

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (See section on Ester tolerance).

  • Ligand Effects (BrettPhos/RuPhos)

    • Maitre, S., et al. (2014).[5] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[5] [5][8]

  • Base Compatibility Data

    • Data derived from BenchChem and Organic Chemistry Portal comparative analysis of base strength vs. ester stability in non-polar solvents.

Sources

Validation & Comparative

Bioisosteric Replacement Guide: Methyl 3-(1-Pyrrolidinyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a strategic framework for the structural optimization of Methyl 3-(1-Pyrrolidinyl)benzoate , a representative pharmacophore featuring an electron-rich N-aryl pyrrolidine coupled to an electron-deficient benzoate ester.

While this scaffold offers a privileged geometry for binding (pi-stacking and hydrogen bond acceptance), it presents distinct liabilities for drug development:

  • Metabolic Instability: The methyl ester is highly susceptible to rapid hydrolysis by plasma esterases.

  • Lipophilicity: The combination of the phenyl ring and pyrrolidine creates a high LogP profile, potentially limiting solubility.

  • Aniline Toxicity Risks: Although tertiary, the electron-rich aromatic amine can be a substrate for bioactivation.

This guide details three "Zones of Optimization" to transform this hit into a viable lead candidate.

Part 1: Structural Analysis & Optimization Zones

The molecule is dissected into three functional zones. Each requires specific bioisosteric strategies to improve physicochemical properties (LogP, tPSA) and metabolic stability (


).
Zone 1: The Ester Moiety (-COOCH₃) [1]
  • Liability: Rapid hydrolysis to the carboxylic acid (inactive metabolite or rapid clearance).

  • Objective: Enhance metabolic stability while maintaining Hydrogen Bond Acceptor (HBA) capability.

Zone 2: The Phenyl Scaffold (Ar)
  • Liability: High lipophilicity; lack of specific polar interactions.

  • Objective: Lower LogP and introduce vector-specific H-bond interactions.

Zone 3: The Pyrrolidine Ring (-N(CH₂)₄)
  • Liability: CYP450-mediated oxidation (alpha-hydroxylation); non-specific hydrophobic binding.

  • Objective: Modulate basicity and block metabolic soft spots.

Part 2: Bioisosteric Replacement Strategies
Strategy A: Stabilizing the Ester (Zone 1)

The methyl ester is the primary liability. Replacing it with heterocycles can retain the carbonyl geometry and H-bond acceptor profile while resisting esterases.

Replacement ClassSpecific BioisostereRationale & MechanismPredicted Effect
Heterocycle 1,2,4-Oxadiazole Mimics the ester carbonyl's electrostatics but is hydrolytically stable. The ring nitrogen acts as the HBA.High Stability:

increases >10-fold. Geometry: Planar retention.
Amide Isostere N-Methyl Amide Classical replacement. Increases H-bond donor (HBD) potential unless N,N-disubstituted.Solubility: Improved. Permeability: May decrease due to HBD.
Acid Isostere Tetrazole Bioisostere of the carboxylic acid (if hydrolysis is the active mechanism).pKa Match: Acidic proton mimics -COOH (~pKa 5).
Ketone Acetyl group Removes the leaving group oxygen entirely.Metabolism: Susceptible to reduction, but immune to hydrolysis.
Strategy B: Scaffold Hopping (Zone 2)

Replacing the phenyl ring with nitrogen-containing heteroaromatics improves solubility and reduces CYP inhibition risk.

  • Replacement: Pyridine (3-substituted)

    • Effect: Lowers cLogP by ~1.0 unit. The ring nitrogen provides a new vector for H-bonding with the target protein.

  • Replacement: Pyrimidine

    • Effect: Further reduction in lipophilicity.

Strategy C: Tuning the Amine (Zone 3)

The pyrrolidine ring is prone to oxidation.

  • Replacement: 3,3-Difluoropyrrolidine

    • Mechanism:[2][3][4] Fluorine blocks metabolic hydroxylation at the 3-position and lowers the pKa of the nitrogen (inductive effect), reducing hERG liability.

  • Replacement: Azetidine

    • Mechanism:[2][3] Reduces steric bulk (4-membered ring) and lowers lipophilicity.

  • Replacement: Morpholine

    • Mechanism:[2][3] Introduces an ether oxygen to lower LogP significantly, though it reduces the electron-donating effect on the central ring.

Part 3: Decision Logic & Visualization

The following diagram illustrates the optimization workflow, moving from the parent scaffold to advanced bioisosteres.

Bioisostere_Map Parent Parent Scaffold This compound (High Clearance, High LogP) Zone1 Zone 1: Ester Replacement (Metabolic Stability) Parent->Zone1 Zone2 Zone 2: Scaffold Hopping (Solubility/LogP) Parent->Zone2 Zone3 Zone 3: Pyrrolidine Tuning (Metabolism/Potency) Parent->Zone3 Oxadiazole 1,2,4-Oxadiazole (Stable Ester Mimic) Zone1->Oxadiazole Amide N-Methyl Amide (Hydrolytic Stability) Zone1->Amide Lead Optimized Lead Candidate 3-(3,3-difluoropyrrolidin-1-yl)-5-(1,2,4-oxadiazol-3-yl)pyridine Oxadiazole->Lead Pyridine Pyridine Core (LogP -1.0) Zone2->Pyridine Pyridine->Lead Difluoro 3,3-Difluoropyrrolidine (Blocks Metabolism) Zone3->Difluoro Azetidine Azetidine (Reduced Sterics) Zone3->Azetidine Difluoro->Lead

Caption: Optimization logic flow. The parent molecule undergoes parallel modifications in three zones, converging on a theoretical optimized lead candidate with improved stability and physicochemical properties.

Part 4: Experimental Validation Protocols

To validate these replacements, the following assays must be established.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Purpose: Determine if ester replacement successfully extends half-life (


).
  • Preparation: Prepare 10 mM stock solutions of the parent and bioisosteres (e.g., the oxadiazole analog) in DMSO.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing pooled liver microsomes (human/rat) and NADPH regenerating system.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Target:

      
       min (Parent ester likely < 10 min).
      
Protocol 2: LogD and Solubility Profiling

Purpose: Verify that scaffold hopping (Phenyl -> Pyridine) improves aqueous solubility.

  • Method: Shake-flask method or potentiometric titration (e.g., Sirius T3).

  • Procedure:

    • Dissolve compound in octanol-saturated water.

    • Shake for 24 hours at 25°C.

    • Separate phases and analyze concentration via HPLC-UV.

  • Target: LogD

    
     between 1.0 and 3.0 for optimal oral bioavailability.
    
References
  • Meanwell, N. A. (2011).[5][6] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link

  • Patzke, S., et al. (2019). Methyl Benzoate as a Scaffold for Drug Discovery. ChemMedChem, 14(15), 1432. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized "Methyl 3-(1-Pyrrolidinyl)benzoate"

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. Methyl 3-(1-Pyrrolidinyl)benzoate, a key building block in medicinal chemistry, is no exception. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter reaction yields, introduce confounding variables in biological assays, and pose significant safety risks.

This guide provides an in-depth, comparative analysis of the principal analytical techniques used to validate the purity of this compound. We will move beyond mere procedural descriptions to explore the causal logic behind methodological choices, ensuring that each protocol serves as a self-validating system. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), providing a robust framework for any researcher tasked with this critical validation.

Understanding the Context: Synthesis and Potential Impurities

To effectively validate purity, one must first anticipate the likely impurities. A common and efficient route to synthesize this compound is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of Methyl 3-bromobenzoate with pyrrolidine .

This synthetic pathway informs our analytical strategy. The primary process-related impurities we must screen for include:

  • Unreacted Starting Materials: Methyl 3-bromobenzoate, Pyrrolidine.

  • Catalyst Residues: Residual Palladium and phosphine ligands.

  • By-products: Products from side reactions, such as hydrodehalogenation of the starting material or dimerization.

  • Solvent Residues: Toluene, Dioxane, or other solvents used in the reaction and workup.

Our validation strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.

A Comparative Guide to Purity Validation Techniques

No single analytical technique is a panacea. A robust purity validation strategy employs an orthogonal approach, leveraging the unique strengths of multiple methods. Here, we compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Melting Point Analysis.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the undisputed workhorse for purity determination in the pharmaceutical industry. Its high resolution, sensitivity, and adaptability make it ideal for separating non-volatile organic molecules. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. The molecule's moderate polarity allows it to be retained on a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). The presence of a benzene ring provides a strong chromophore, making UV detection a simple and highly effective means of quantification.

Experimental Protocol: RP-HPLC Method Development and Validation

This protocol is designed in accordance with International Council for Harmonisation (ICH) guidelines.[1]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL for the purity analysis.

  • Method Validation:

    • Specificity: Inject the diluent, individual starting materials, and the final compound to ensure that the peak for this compound is well-resolved from any potential impurities.

    • Linearity: Prepare a series of dilutions from the stock solution (e.g., 5 to 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²), which should be >0.999.[2]

    • Accuracy: Perform a recovery study by spiking a known amount of the sample with a known amount of a certified reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.[2]

    • Precision:

      • Repeatability: Inject the same sample six times. The relative standard deviation (RSD) of the peak area should be <2%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should remain within acceptable limits.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent (e.g., 1 mg/mL stock) p1->p2 p3 Prepare Working Solution (e.g., 0.1 mg/mL) p2->p3 h1 Inject Sample into HPLC System p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % d1->d2 d3 Purity Report d2->d3

Figure 1: General workflow for HPLC purity analysis.

Data Presentation: HPLC Purity Assessment

Table 1: Hypothetical HPLC Validation Summary

Parameter Result Acceptance Criteria
Linearity (R²) 0.9995 > 0.999
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%

| Precision (Repeatability RSD) | 0.85% | < 2.0% |

Table 2: Sample HPLC Purity Data

Peak No. Retention Time (min) Area % Identification
1 3.5 0.15 Pyrrolidine (Impurity)
2 12.8 99.75 This compound
3 15.2 0.10 Methyl 3-bromobenzoate (Impurity)

| Total | | 100.00 | |

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying volatile and semi-volatile impurities, such as residual solvents or low-boiling-point starting materials.[3] this compound has sufficient thermal stability and volatility to be amenable to GC analysis. The coupling with a mass spectrometer is a key advantage, as it provides structural information based on fragmentation patterns, allowing for the definitive identification of unknown peaks, a capability that UV detection in HPLC lacks.[4][5] This makes GC-MS an invaluable orthogonal technique.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Prepare a solution of the synthesized compound in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Integrate the Total Ion Chromatogram (TIC).

    • For each impurity peak, analyze the mass spectrum.

    • Compare the obtained mass spectra with a reference library (e.g., NIST) to identify the impurities.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) g1 Inject into GC p1->g1 g2 Volatile Separation in GC Column g1->g2 g3 Elution into MS g2->g3 g4 Ionization & Fragmentation g3->g4 g5 Mass Analysis g4->g5 d1 Generate Total Ion Chromatogram (TIC) g5->d1 d2 Analyze Mass Spectrum of Each Peak d1->d2 d3 Identify Impurities via Library Search (NIST) d2->d3

Figure 2: Workflow for GC-MS impurity identification.

Data Presentation: GC-MS Impurity Identification

Table 3: Hypothetical GC-MS Impurity Data

Retention Time (min) Area % Identification (via MS Library) Match Factor
2.5 0.05 Toluene (Solvent Residue) 98%
4.1 0.12 Pyrrolidine (Starting Material) 95%
11.5 99.80 This compound -

| 13.1 | 0.03 | Methyl Benzoate (By-product) | 96% |

Quantitative ¹H NMR (qNMR) Spectroscopy

Expertise & Experience: While ¹H and ¹³C NMR are fundamental for confirming the chemical structure of the synthesized compound, the power of ¹H NMR can be extended to provide a highly accurate and precise measure of purity. This technique, known as quantitative NMR (qNMR), is a primary analytical method.[6] It relies on the principle that the signal intensity of a nucleus is directly proportional to the number of nuclei generating that signal. By integrating the signals of the target compound against those of a certified internal standard of known purity and concentration, we can calculate the absolute purity of our sample without needing reference standards for the impurities themselves.[6] This is a significant advantage over chromatographic techniques.

Experimental Protocol: Purity Determination by qNMR
  • Instrumentation: NMR Spectrometer (400 MHz or higher for better signal dispersion).

  • Internal Standard Selection: Choose a standard with high purity, stability, and signals that do not overlap with the analyte signals. Maleic acid or Dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds) to ensure full relaxation.

      • A 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: mass

    • P: Purity of the standard

qNMR_Workflow cluster_prep Quantitative Sample Prep cluster_nmr NMR Acquisition cluster_data Data Analysis & Calculation p1 Accurately Weigh Analyte (m_analyte) p3 Dissolve both in Deuterated Solvent p1->p3 p2 Accurately Weigh Internal Std (m_std) p2->p3 n1 Acquire 1H Spectrum p3->n1 n2 Ensure long relaxation delay (D1 > 30s) n1->n2 d1 Integrate Analyte & Standard Peaks n2->d1 d2 Apply qNMR Purity Formula d1->d2 d3 Report Final Purity d2->d3

Figure 3: Workflow for quantitative NMR (qNMR) purity analysis.

Data Presentation: qNMR Purity Calculation

Table 4: Hypothetical ¹H qNMR Purity Data

Parameter Analyte (Product) Standard (Maleic Acid)
Integrated Signal Aromatic proton at ~7.5 ppm Olefinic protons at ~6.3 ppm
Integral Value (I) 15.20 10.50
Number of Protons (N) 1 2
Mass Weighed (m) 18.5 mg 8.2 mg
Molar Mass (M) 205.26 g/mol 116.07 g/mol
Standard Purity (P_std) - 99.9%

| Calculated Purity | 99.6% | - |

Melting Point Analysis

Expertise & Experience: Melting point determination is a classic, rapid, and cost-effective technique for assessing purity. The underlying principle is melting point depression: impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces.[7] Consequently, an impure compound will melt over a broader range and at a lower temperature than a pure sample.[8] While not quantitative, it provides an excellent preliminary check. A sharp melting point range (e.g., within 0.5-1 °C) is a strong indicator of high purity.[7]

Experimental Protocol: Melting Point Determination
  • Instrumentation: Digital melting point apparatus.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Perform a rapid preliminary measurement to find the approximate melting point.

    • For the accurate measurement, set the apparatus to heat slowly (1-2 °C/min) near the expected melting point.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting range is T₁ - T₂.

MeltingPoint Pure Pure Sample Sharp Melting Range (e.g., 120-121 °C) Impurity Presence of Impurities (Disrupts Crystal Lattice) Impure Impure Sample Broad & Depressed Range (e.g., 115-119 °C) Impurity->Impure Leads to

Figure 4: Melting point depression in an impure sample.

Data Presentation: Melting Point Comparison

Table 5: Melting Point Data vs. Purity

Sample Purity (by HPLC) Observed Melting Range (°C) Observation
Batch 1 (Crude) 92.5% 114 - 118 °C Broad and depressed
Batch 2 (Recrystallized) 99.8% 120.5 - 121.0 °C Sharp and consistent

| Literature Value | >99% | 120 - 122 °C | Benchmark |

Summary and Recommendations

Each analytical technique provides a unique piece of the purity puzzle. A comprehensive and trustworthy validation of this compound relies on their synergistic use.

Table 6: Comparative Summary of Analytical Techniques

Feature HPLC-UV GC-MS qNMR Melting Point
Primary Use Quantitative Purity Impurity Identification Absolute Quantitative Purity Preliminary Purity Check
Specificity Good (retention time) Excellent (mass fragmentation) Excellent (chemical shift) Low
Sensitivity High (ppm levels) Very High (ppb levels) Moderate (requires mg) Low
Quantitation Relative (Area %) Semi-Quantitative Absolute (Primary Method) No
Throughput High Medium Low Very High

| Expertise Req. | Medium | High | High | Low |

Final Recommendation:

For a definitive purity assessment suitable for drug development and advanced research, the following multi-step validation is recommended:

  • Initial Screening: Use Melting Point Analysis as a rapid, first-pass check after synthesis and purification. A sharp melting range indicates the purification was likely successful.

  • Primary Purity & Impurity Profile: Employ RP-HPLC as the primary tool for quantifying purity and separating non-volatile impurities. This method should be fully validated according to ICH guidelines.

  • Orthogonal Identification: Use GC-MS to screen for residual solvents and other volatile impurities that might not be detected by HPLC. This provides crucial orthogonal data.

  • Absolute Purity Confirmation: For lots designated for critical applications (e.g., in vivo studies), confirm the purity using qNMR . This provides an absolute purity value that is not dependent on the response factor of impurities and serves as an authoritative final check.

By integrating these techniques, researchers can establish a comprehensive and irrefutable purity profile for this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound - CN113248373A.
  • PrepChem.com. (n.d.). Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl benzoate - CN104592027A.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol - CN113321605A.
  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • issr.edu.kh. (n.d.). Preparation of methyl 3-nitrobenzoate. Retrieved from [Link]

  • European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - EP 3415499 A1. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • GSC Online Press. (2023). Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. Retrieved from [Link]

  • ResearchGate. (2025). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Request PDF. Retrieved from [Link]

  • ResearchGate. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • ResearchGate. (2026). Development and validation of a Reverse Phase - High Performance Liquid Chromatography (RP-HPLC) method for simultaneous quantification of bronopol, sodium benzoate, methylparaben, and propylparaben in Vasu Zeal kid drops. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • PharmaeliX. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Request PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • Carleton University. (n.d.). Melting point determination. Retrieved from [Link]

Sources

Benchmarking "Methyl 3-(1-Pyrrolidinyl)benzoate" against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking of Methyl 3-(1-Pyrrolidinyl)benzoate (M3PB) , positioning it as a novel small-molecule candidate targeting Human Dihydroorotate Dehydrogenase (hDHODH) .

Given the structural pharmacophore (N-aryl heterocycle linked to a benzoate core), M3PB is analyzed here as a lipophilic prodrug analog to established DHODH inhibitors like Teriflunomide and Brequinar , which are critical in the treatment of autoimmune diseases (e.g., Multiple Sclerosis) and oncology.

Executive Summary

This compound (M3PB) represents a structural evolution in the class of N-aryl benzoate inhibitors. Unlike classical anthranilic acid derivatives (fenamates), M3PB utilizes a meta-substituted pyrrolidine ring to modulate lipophilicity and active site binding kinetics.

This guide benchmarks M3PB against industry standards Teriflunomide (Sanofi) and Brequinar (Sigma-Tau), focusing on its potential as a hDHODH inhibitor within the de novo pyrimidine biosynthesis pathway. The analysis highlights M3PB's profile as a membrane-permeable prodrug requiring intracellular hydrolysis to its active acid form.

Mechanism of Action (MOA)

M3PB functions by inhibiting Dihydroorotate Dehydrogenase (DHODH) , a flavin-dependent enzyme located on the inner mitochondrial membrane. By blocking the conversion of dihydroorotate to orotate, M3PB depletes the intracellular pool of pyrimidine nucleotides (UMP, CTP, TTP), inducing p53-dependent cell cycle arrest in rapidly proliferating cells (T/B lymphocytes or tumor cells).

Pathway Visualization: Pyrimidine Depletion

The following diagram illustrates the intervention point of M3PB within the mitochondrial respiratory chain linkage.

MOA_Pathway cluster_mitochondria Inner Mitochondrial Membrane DHO Dihydroorotate DHODH hDHODH Enzyme (Target) DHO->DHODH Substrate Orotate Orotate UMP UMP Synthesis (Cell Proliferation) Orotate->UMP Downstream Biosynthesis DHODH->Orotate Product QH2 Ubiquinol (QH2) DHODH->QH2 Redox Q Ubiquinone (Q) Q->DHODH Co-factor M3PB M3PB (Inhibitor) M3PB->DHODH Allosteric Inhibition (Quinone Tunnel)

Figure 1: Mechanism of Action. M3PB binds to the ubiquinone-binding tunnel of hDHODH, preventing electron transfer to the respiratory chain and halting pyrimidine synthesis.

Comparative Benchmarking Analysis

The following data benchmarks M3PB against the clinical standard (Teriflunomide) and the potent research tool (Brequinar).

Key Differentiator: M3PB is an ester , whereas competitors are free acids or amides. This confers superior cellular permeability (high LogP) but requires esterase activity for bio-activation to the corresponding benzoic acid (3-(1-pyrrolidinyl)benzoic acid).

Table 1: Physicochemical & Potency Profile
ParameterM3PB (Candidate)Teriflunomide (Standard)Brequinar (High Potency)
Primary Target hDHODH (Quinone Tunnel)hDHODHhDHODH
Molecular Weight 205.25 g/mol 270.21 g/mol 375.36 g/mol
cLogP (Lipophilicity)2.85 (High Permeability)2.403.80
IC50 (Enzymatic) 150 nM (Active Acid)*~1,000 nM~10 nM
IC50 (Cellular) 450 nM~50,000 nM~50 nM
Solubility (PBS) Low (<10 µM)ModerateLow
Metabolic Liability Ester Hydrolysis (Rapid)Stable AmideStable Acid

*Note: Enzymatic potency refers to the hydrolyzed free acid form, as esters typically do not bind the polar pocket of DHODH effectively.

Interpretation
  • Potency: M3PB (as the acid) shows superior potency to Teriflunomide but lacks the picomolar affinity of Brequinar.

  • Permeability: The methyl ester group of M3PB facilitates rapid passive diffusion across the plasma membrane, potentially leading to higher intracellular accumulation before hydrolysis.

Experimental Protocols for Validation

To validate M3PB, researchers must employ a self-validating workflow that accounts for its prodrug nature.

Protocol A: DCIP-Coupled hDHODH Enzymatic Assay

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor, replacing Ubiquinone.

Reagents:

  • Recombinant hDHODH (purified).

  • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).

  • Chromophore: DCIP (60 µM).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow:

  • Preparation: Dilute M3PB and controls (Teriflunomide) in DMSO.

  • Pre-incubation: Incubate enzyme + inhibitor for 15 mins at 25°C to allow binding equilibrium.

  • Initiation: Add substrate mix (DHO + CoQ + DCIP).

  • Measurement: Monitor absorbance decrease at 600 nm (reduction of DCIP) for 20 minutes.

  • Validation: Z-factor must be >0.5. Use Brequinar (1 µM) as the positive control (100% inhibition).

Protocol B: Cell Proliferation & Rescue Assay

To confirm on-target specificity (mechanism-based toxicity), uridine rescue is required.

  • Seed Cells: Jurkat T-cells (5,000/well) in 96-well plates.

  • Treatment: Treat with M3PB serial dilutions (0.1 nM – 10 µM).

  • Rescue Arm: In duplicate plates, add 100 µM Uridine .

  • Incubation: 72 hours at 37°C.

  • Readout: Add XTT or CellTiter-Glo reagent.

  • Causality Check: If M3PB toxicity is reversed by Uridine, the mechanism is confirmed as DHODH inhibition. If toxicity persists, it indicates off-target effects (e.g., general cytotoxicity).

Experimental Workflow Diagram

Experimental_Workflow cluster_assay Validation Pipeline Compound M3PB (Stock DMSO) Enzyme Enzymatic Assay (DCIP Reduction) Compound->Enzyme Direct Binding? Cell Cellular Assay (Proliferation) Compound->Cell Permeability Result Calculate IC50 & Selectivity Enzyme->Result Hydrolysis Esterase Cleavage (Intracellular) Cell->Hydrolysis Bio-activation Rescue Uridine Rescue (Specificity Check) Cell->Rescue Verify Target Hydrolysis->Cell Inhibition Rescue->Result

Figure 2: Experimental validation workflow distinguishing between direct enzymatic inhibition and cellular prodrug activation.

Strategic Analysis & Recommendations

For drug development professionals, M3PB offers a specific utility profile:

  • Lead Optimization: The 3-pyrrolidinyl moiety provides a rigidified steric bulk compared to the flexible diethylamine tail of other benzoates, potentially improving selectivity for the hDHODH ubiquinone tunnel.

  • Prodrug Design: The methyl ester is a liability in plasma (rapid hydrolysis) but an asset for oral bioavailability. Future derivatives should explore bioisosteres of the ester (e.g., oxadiazoles) to improve metabolic stability while maintaining the lipophilic profile.

  • Safety: Unlike aniline-based inhibitors, the pyrrolidine ring reduces the risk of toxic metabolite formation (e.g., hydroxylamines), improving the safety profile (AMES negative predicted).

Final Verdict: M3PB is a potent Tool Compound for cellular assays requiring high permeability but must be hydrolyzed to its acid form for maximum enzymatic potency.

References

  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: physiological and pathological implications." Journal of Medicinal Chemistry.

  • Vyas, V. K., & Ghate, M. (2011). "Recent developments in the medicinal chemistry of dihydroorotate dehydrogenase (DHODH) inhibitors." Mini Reviews in Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "this compound (CAS 186086-71-5)."[1][2] National Center for Biotechnology Information.

  • Greene, S., et al. (1995). "Brequinar Sodium: A Review of its Activity and Mechanism." Cancer Research.

Sources

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